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  • Product: 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride
  • CAS: 1269105-90-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 2-[(3-Aminobenzyl)(methyl)amino]ethanol Dihydrochloride: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive overview of 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride, a versatile bifunctiona...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride, a versatile bifunctional building block in organic synthesis. The guide details a robust synthetic pathway to the title compound, explores its diverse applications in the construction of complex molecular architectures, and provides detailed experimental protocols. Particular emphasis is placed on its utility as a precursor to valuable heterocyclic scaffolds, drawing parallels with structurally related and well-documented analogs. This document serves as a vital resource for researchers in medicinal chemistry and drug development, offering insights into the strategic application of this compound in the synthesis of novel therapeutic agents and molecular probes.

Introduction: Unveiling a Multifunctional Synthetic Scaffold

2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride is a unique organic molecule that incorporates three distinct functional groups: a primary aromatic amine, a tertiary amine, and a primary alcohol. This trifecta of reactivity makes it a highly valuable and versatile building block for the synthesis of a wide array of more complex molecules. Its structural architecture allows for selective chemical modifications at each of these sites, enabling the construction of diverse molecular scaffolds.

The presence of the 3-aminobenzyl moiety offers a strategic entry point for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. The N-methylethanolamine side chain provides a flexible linker that can be further functionalized or can participate in intramolecular cyclization reactions. The dihydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in various reaction conditions.

This guide will first detail a reliable synthetic route to 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride, followed by an in-depth exploration of its applications in organic synthesis, with a focus on the preparation of pharmacologically relevant structures.

Synthesis of 2-[(3-Aminobenzyl)(methyl)amino]ethanol Dihydrochloride

A practical and scalable synthesis of the title compound can be achieved via a two-step sequence involving an initial reductive amination followed by the reduction of a nitro group. This approach utilizes readily available starting materials and employs well-established, high-yielding chemical transformations.

Synthetic Strategy Overview

The overall synthetic strategy is depicted below. The first step involves the reductive amination of 3-nitrobenzaldehyde with 2-(methylamino)ethanol to form the intermediate, 2-[(3-nitrobenzyl)(methyl)amino]ethanol. The subsequent step is the reduction of the aromatic nitro group to the corresponding primary amine, yielding the desired product.

Synthesis_Overview Start 3-Nitrobenzaldehyde + 2-(Methylamino)ethanol Intermediate 2-[(3-Nitrobenzyl)(methyl)amino]ethanol Start->Intermediate Reductive Amination (e.g., NaBH(OAc)₃) Product 2-[(3-Aminobenzyl)(methyl)amino]ethanol Intermediate->Product Nitro Group Reduction (e.g., H₂, Pd/C) FinalProduct 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride Product->FinalProduct HCl treatment

Caption: Overall synthetic workflow for 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 2-[(3-Nitrobenzyl)(methyl)amino]ethanol

This step involves the reductive amination of 3-nitrobenzaldehyde with 2-(methylamino)ethanol. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation, as it efficiently reduces the intermediate iminium ion in the presence of the aldehyde.[1]

  • Materials:

    • 3-Nitrobenzaldehyde

    • 2-(Methylamino)ethanol

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM), anhydrous

    • Acetic acid (glacial)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 3-nitrobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add 2-(methylamino)ethanol (1.1 eq).

    • Stir the mixture at room temperature for 20-30 minutes.

    • Add a catalytic amount of glacial acetic acid.

    • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 30 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-[(3-Aminobenzyl)(methyl)amino]ethanol and its Dihydrochloride Salt

The reduction of the nitro group can be effectively achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[2]

  • Materials:

    • 2-[(3-Nitrobenzyl)(methyl)amino]ethanol (from Step 1)

    • 10% Palladium on carbon (Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

    • Hydrochloric acid (ethanolic or ethereal solution)

  • Procedure:

    • Dissolve the 2-[(3-nitrobenzyl)(methyl)amino]ethanol (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Purge the vessel with nitrogen, then introduce hydrogen gas (balloon or Parr hydrogenator).

    • Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the free amine as an oil.

    • To prepare the dihydrochloride salt, dissolve the crude amine in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol) and add a solution of hydrochloric acid in ethanol or diethyl ether (2.2 eq) dropwise with stirring.

    • The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Organic Synthesis

The trifunctional nature of 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride makes it a powerful tool for the synthesis of a variety of complex organic molecules, particularly those with pharmaceutical relevance.

Precursor to Heterocyclic Scaffolds

The primary aromatic amine of the title compound is a versatile handle for the construction of various nitrogen-containing heterocycles. Drawing from the well-established chemistry of 2-aminobenzyl alcohols, the 3-aminobenzyl moiety can participate in condensation and cyclization reactions to form quinolines, quinazolines, and other fused heterocyclic systems.[1]

Example Application: Synthesis of Substituted Quinolines

A plausible application involves a modified Friedländer annulation, where the aminobenzyl moiety reacts with a 1,3-dicarbonyl compound to form a substituted quinoline.

Quinoline_Synthesis cluster_reactants Reactants Start 2-[(3-Aminobenzyl)(methyl)amino]ethanol Product Substituted Quinoline Derivative Start->Product Reagent 1,3-Dicarbonyl Compound Reagent->Product

Caption: Conceptual pathway for quinoline synthesis.

Synthesis of Piperazine-Containing Molecules

Inspired by the synthetic utility of the structurally similar 2-[(3-aminopropyl)methylamino]ethanol in the preparation of piperazine derivatives for pharmaceuticals like Mirtazapine, our title compound can be envisioned as a precursor to novel benzyl-substituted piperazines.[3] While the aminobenzyl group is less prone to direct intramolecular cyclization compared to an aminopropyl group, it can be functionalized to facilitate such reactions.

Conceptual Pathway to Benzyl-Substituted Piperazinones:

One potential strategy involves the acylation of the primary aromatic amine with a suitable reagent containing a leaving group, followed by an intramolecular nucleophilic substitution by the tertiary amine.

Derivatization for Medicinal Chemistry and Bioconjugation

The three functional groups of 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride offer multiple points for derivatization, making it an excellent scaffold for creating libraries of compounds for drug discovery.

  • Acylation of the Primary Amine: The primary aromatic amine can be readily acylated with a variety of carboxylic acids, acid chlorides, or sulfonyl chlorides to introduce diverse substituents.

  • Alkylation of the Tertiary Amine: The tertiary amine can be quaternized with alkyl halides to form quaternary ammonium salts, which can have interesting biological activities.

  • Esterification/Etherification of the Alcohol: The primary alcohol can be esterified or etherified to introduce further diversity and modulate the physicochemical properties of the resulting molecules.

The bifunctional nature of the molecule also makes it a potential candidate for use as a linker in bioconjugation, connecting a targeting moiety to a payload molecule.

Summary of Quantitative Data

PropertyValue
Molecular Formula C₁₀H₁₈Cl₂N₂O
Molecular Weight 269.17 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in water and polar organic solvents
CAS Number 1269105-90-9

Conclusion

2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride is a highly versatile and valuable building block in organic synthesis. Its unique combination of a primary aromatic amine, a tertiary amine, and a primary alcohol provides multiple avenues for chemical modification and elaboration into complex molecular architectures. This guide has provided a detailed synthetic protocol for its preparation and has explored its potential applications in the synthesis of heterocyclic compounds and as a scaffold for medicinal chemistry. The insights and protocols presented herein are intended to empower researchers to harness the full synthetic potential of this promising molecule in their drug discovery and development endeavors.

References

  • Byun, E., et al. (2007). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

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Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Exenatide for Pharmaceutical Drug Design

Introduction: From Gila Monster Venom to a Therapeutic Peptide Exenatide, identified by the CAS number 141732-76-5 for the active pharmaceutical ingredient and associated with USP reference standard CAS 1269105-90-9, is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Gila Monster Venom to a Therapeutic Peptide

Exenatide, identified by the CAS number 141732-76-5 for the active pharmaceutical ingredient and associated with USP reference standard CAS 1269105-90-9, is a potent glucagon-like peptide-1 (GLP-1) receptor agonist utilized in the management of type 2 diabetes mellitus.[1] It is a 39-amino acid synthetic peptide, a testament to the power of natural product discovery, as it is a synthetic version of exendin-4, a hormone isolated from the saliva of the Gila monster (Heloderma suspectum).[2][3] This guide provides a comprehensive analysis of the critical physicochemical properties of exenatide, offering insights essential for researchers, scientists, and drug development professionals in the design and formulation of peptide-based therapeutics.

Molecular Structure and Core Physicochemical Characteristics

The foundation of exenatide's therapeutic activity lies in its specific amino acid sequence and resulting three-dimensional structure. These molecular features govern its interaction with the GLP-1 receptor and dictate its behavior in a pharmaceutical context.

Amino Acid Sequence and Molecular Weight

Exenatide is a single, non-glycosylated peptide amide with the following amino acid sequence: H-His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Leu-Ser-Lys-Gln-Met-Glu-Glu-Glu-Ala-Val-Arg-Leu-Phe-Ile-Glu-Trp-Leu-Lys-Asn-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2.[4]

This sequence gives it an empirical formula of C184H282N50O60S and a molecular weight of approximately 4186.6 g/mol .[5] The presence of a C-terminal amide is a crucial modification that enhances its stability against enzymatic degradation compared to a free carboxylate.

Table 1: Core Physicochemical Properties of Exenatide

PropertyValueSource(s)
CAS Number (API) 141732-76-5
Molecular Formula C184H282N50O60S
Molecular Weight ~4186.6 g/mol [5]
Amino Acid Residues 39[4]
Isoelectric Point (pI) 4.86[4][6]
Isoelectric Point and its Formulation Implications

The isoelectric point (pI) of exenatide is 4.86.[4][6] This is the pH at which the peptide carries no net electrical charge. The pI is a critical parameter in pharmaceutical development as it influences the solubility and stability of the peptide. At a pH below its pI, exenatide will have a net positive charge, while at a pH above its pI, it will carry a net negative charge. This property is exploited in purification processes like ion-exchange chromatography and is a key consideration for formulation design to prevent aggregation and precipitation. For instance, the commercial formulation of Byetta® is buffered at pH 4.5, a pH at which exenatide is stable and soluble.[7][8]

Solubility and Stability: The Achilles' Heel of Peptides

A significant challenge in the development of peptide drugs is their inherent instability. Understanding the factors that influence the solubility and stability of exenatide is paramount for creating a viable drug product with an acceptable shelf-life and predictable in vivo performance.

pH-Dependent Stability

Exenatide's stability is highly dependent on the pH of its environment. It is relatively stable in acidic conditions, with optimal stability observed around pH 4.5.[7][9] As the pH increases, particularly above 5.5, the rates of degradation through oxidation and deamidation increase.[7][9]

  • Oxidation: At a pH range of 5.5-6.5, oxidation is a primary degradation pathway, likely targeting the methionine residue at position 14.[7][10]

  • Deamidation: In neutral to slightly alkaline conditions (pH 7.5-8.5), deamidation becomes the predominant degradation route. The asparagine residue at position 28, followed by a glycine, is a known hotspot for deamidation.[7][10]

  • Aggregation: Significant aggregation of exenatide is observed at pH 7.5 and 8.5, which can lead to loss of biological activity and potential immunogenicity.[7][9]

These pH-dependent degradation pathways underscore the importance of stringent pH control during manufacturing, formulation, and storage.

pH_Stability_Workflow ph_4_5 pH 4.5 (Optimal Stability) stable Relatively Stable ph_4_5->stable ph_5_5_6_5 pH 5.5 - 6.5 oxidation Oxidation (Met14) ph_5_5_6_5->oxidation ph_7_5_8_5 pH 7.5 - 8.5 deamidation Deamidation (Asn28) ph_7_5_8_5->deamidation aggregation Aggregation ph_7_5_8_5->aggregation

pH-dependent degradation pathways of Exenatide.
Formulation Strategies to Enhance Stability

To counteract its inherent instability, exenatide is formulated with various excipients. The commercial twice-daily formulation (Byetta®) includes mannitol, metacresol as a preservative, and an acetate buffer to maintain the pH at 4.5.[11] For the once-weekly formulation (Bydureon®), exenatide is encapsulated in poly(lactic-co-glycolic acid) (PLGA) microspheres, which allows for extended release and protects the peptide from degradation.[12][13] Studies have also shown that sugars like mannitol, sorbitol, and sucrose can offer some protection against aggregation at neutral pH.[7][8]

Synthesis and Purification: From Solid-Phase to Purified Peptide

The manufacturing of a synthetic peptide like exenatide is a complex multi-step process that requires precise control to ensure high purity and yield.

Solid-Phase Peptide Synthesis (SPPS)

Exenatide is typically synthesized using 9-fluorenyl-methoxycarbonyl (Fmoc) solid-phase peptide chemistry.[11][14] This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.

SPPS_Workflow start Resin Support deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Amino Acid Coupling deprotection1->coupling1 washing1 Washing coupling1->washing1 repeat Repeat for all 39 Amino Acids washing1->repeat repeat->deprotection1 cleavage Cleavage from Resin repeat->cleavage purification Purification (e.g., HPLC) cleavage->purification lyophilization Lyophilization purification->lyophilization final_product Exenatide API lyophilization->final_product

Generalized workflow for Solid-Phase Peptide Synthesis of Exenatide.

Challenges in the synthesis include the potential for racemization of amino acids, particularly at the N-terminal histidine, and the formation of deletion and insertion sequences.[15] To mitigate these issues, fragment-based synthesis approaches, where smaller peptide fragments are synthesized and then ligated together, can also be employed.[16][17]

Purification and Characterization

Following cleavage from the resin, the crude peptide is subjected to rigorous purification, typically using reversed-phase high-performance liquid chromatography (RP-HPLC).[18] The purity of the final active pharmaceutical ingredient (API) is critical, and a battery of analytical techniques is used for its characterization, including:

  • Mass Spectrometry: To confirm the correct molecular weight.

  • Amino Acid Analysis: To verify the amino acid composition.

  • Peptide Mapping: To confirm the primary sequence.

  • Circular Dichroism: To assess the secondary structure.

Mechanism of Action: A GLP-1 Receptor Agonist

Exenatide exerts its therapeutic effects by acting as a GLP-1 receptor agonist.[1][19] The GLP-1 receptor is a G-protein coupled receptor expressed on pancreatic beta-cells, alpha-cells, and in the brain, among other tissues.[20] Upon binding to the GLP-1 receptor, exenatide initiates a cascade of intracellular signaling events that lead to:

  • Glucose-dependent insulin secretion: Exenatide stimulates the release of insulin from pancreatic beta-cells only in the presence of elevated glucose levels, which minimizes the risk of hypoglycemia.[1][3]

  • Suppression of glucagon secretion: It inhibits the release of glucagon from pancreatic alpha-cells, thereby reducing hepatic glucose production.[19][21]

  • Delayed gastric emptying: Exenatide slows the rate at which food moves from the stomach to the small intestine, which blunts postprandial glucose excursions.[21][22]

  • Promotion of satiety: By acting on receptors in the brain, it can reduce appetite and food intake, contributing to weight loss.[22]

ADME and Pharmacokinetics: The Journey of a Peptide Drug

The absorption, distribution, metabolism, and excretion (ADME) profile of exenatide is characteristic of a peptide therapeutic and is significantly influenced by its formulation.

Absorption

Due to its peptidic nature, exenatide is not orally bioavailable and must be administered via subcutaneous injection.[23][24]

  • Immediate-Release (Byetta®): Following subcutaneous injection, exenatide is rapidly absorbed, reaching peak plasma concentrations in approximately 2.1 hours.[4]

  • Extended-Release (Bydureon®): The PLGA microsphere formulation provides a sustained release of exenatide over a one-week period, achieving steady-state concentrations after 6 to 7 weeks of weekly injections.[4][13]

Distribution

The apparent volume of distribution of exenatide is approximately 28.3 L, indicating that it is primarily distributed within the extracellular fluid.[4]

Metabolism and Excretion

Exenatide is primarily eliminated by glomerular filtration in the kidneys, followed by proteolytic degradation.[4][11] The mean terminal half-life of the immediate-release formulation is about 2.4 hours.[4] Because of its renal clearance, patients with impaired kidney function may experience higher plasma concentrations of exenatide.[11][25]

Table 2: Pharmacokinetic Parameters of Immediate-Release Exenatide

ParameterValueSource(s)
Route of Administration Subcutaneous Injection[2]
Time to Peak Plasma Concentration (Tmax) ~2.1 hours[4]
Terminal Half-Life (t1/2) ~2.4 hours[4]
Apparent Volume of Distribution (Vd/F) ~28.3 L[4]
Apparent Clearance (CL/F) ~9.1 L/h[4][11]
Primary Route of Elimination Renal (Glomerular Filtration and Proteolysis)[4][25]

Conclusion: A Physicochemical Perspective on a Peptide Therapeutic

The successful development of exenatide as a therapeutic for type 2 diabetes is a testament to the intricate interplay of its physicochemical properties. From its specific amino acid sequence that dictates its biological activity to its pH-dependent stability that governs its formulation, a deep understanding of these characteristics is indispensable. For drug development professionals, this guide highlights the critical considerations in peptide drug design, from synthesis and purification to formulation strategies that ensure stability and achieve the desired pharmacokinetic profile. As the field of peptide therapeutics continues to expand, the principles elucidated through the study of exenatide will undoubtedly inform the development of the next generation of innovative medicines.

References

  • Exenatide - StatPearls - NCBI Bookshelf - NIH. (2023, May 29). Retrieved from [Link]

  • What is the mechanism of Exenatide? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Gedawy, A., Al-Sawahli, M., & Al-Agamy, M. (2020). Hydrophobic ion pairing of a GLP-1 analogue for incorporating into lipid nanocarriers designed for oral delivery. International Journal of Pharmaceutics, 583, 119369.
  • Saleh, M. A., & Al-Abd, A. M. (2017). Population pharmacokinetics of exenatide. British Journal of Clinical Pharmacology, 83(3), 517–526.
  • A Study on the development and in-vivo evaluation of Exenatide Self-Emulsifying Drug Delivery System (SEDDS). (n.d.). Retrieved from [Link]

  • Exenatide | C184H282N50O60S | CID 45588096 - PubChem. (n.d.). Retrieved from [Link]

  • BYETTA, INN- exenatide - European Medicines Agency. (2006). Retrieved from [Link]

  • Exenatide - Diabetes Mellitus: undefined - PDB-101. (n.d.). Retrieved from [Link]

  • Product Information for Byetta (exenatide). (2013, June 3). Therapeutic Goods Administration (TGA). Retrieved from [Link]

  • BYETTA - accessdata.fda.gov. (2008, January 11). Retrieved from [Link]

  • Linnebjerg, H., Kothare, P. A., Park, S., Mace, K., Reddy, S., & Wilding, I. (2007). Mechanism of action of exenatide to reduce postprandial hyperglycemia in type 2 diabetes. American Journal of Physiology-Endocrinology and Metabolism, 292(3), E896–E903.
  • Li, J., Chen, Y., & Li, Y. (2017). Population pharmacokinetics of exenatide. British Journal of Clinical Pharmacology, 83(3), 517–526.
  • He, W., He, P., & Qi, J. (2008). Pharmacokinetics and pharmacodynamics of exenatide following alternate routes of administration. International Journal of Pharmaceutics, 364(2), 138-144.
  • Briones, M., & Bajaj, M. (2006). Exenatide: a GLP-1 receptor agonist as novel therapy for Type 2 diabetes mellitus. Expert Opinion on Pharmacotherapy, 7(8), 1055–1064.
  • Zhang, Y., Wang, Y., Zhang, J., Wang, X., & Zhang, Q. (2014).
  • Li, X., Chen, Y., & Li, Y. (2008). Purification and bioactivity of exendin-4, a peptide analogue of GLP-1, expressed in Pichia pastoris.
  • Development of an Extended-Release Exenatide Once a Week Depot Formulation. (2020). Systematic Reviews in Pharmacy, 11(11), 1341-1349.
  • Anderson, S. L., & Trujillo, J. M. (2017). Exenatide: pharmacokinetics, clinical use, and future directions. Expert Opinion on Drug Metabolism & Toxicology, 13(4), 403–413.
  • Kolterman, O. G., Kim, D. D., Shen, L., Ruggles, J. A., Nielsen, L. L., & Fineman, M. S. (2005). Pharmacokinetics, pharmacodynamics, and safety of exenatide in patients with type 2 diabetes mellitus. American Journal of Health-System Pharmacy, 62(2), 173–181.
  • Exenatide - Wikipedia. (n.d.). Retrieved from [Link]

  • GLP-1 receptor agonist - Wikipedia. (n.d.). Retrieved from [Link]

  • Exenatide | Peptide Synthetic | High Purity - Prospec Bio. (n.d.). Retrieved from [Link]

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  • The Effects of pH and Excipients on Exenatide Stability in Solution - SciSpace. (2021). Retrieved from [Link]

  • Stability of exenatide in poly(D,L-lactide-co-glycolide) solutions: a simplified investigation on the peptide degradation by the polymer. (2013, November 20). PubMed. Retrieved from [Link]

  • Physicochemical properties of exenatide-loaded and unloaded lipid nano- capsules (PDI: polydispersity index; EE: encapsulation efficiency). (n.d.). ResearchGate. Retrieved from [Link]

  • (a) ζ-potential profile of exenatide acetate at different pH confirming... - ResearchGate. (n.d.). Retrieved from [Link]

  • Characterization of the physicochemical interactions between exenatide and two intestinal permeation enhancers: Sodium caprate (C10) and salcaprozate sodium (SNAC) | Request PDF. (2022, August). ResearchGate. Retrieved from [Link]

  • The Effects of pH and Excipients on Exenatide Stability in Solution - Semantic Scholar. (2021, August 16). Retrieved from [Link]

  • Compound: EXENATIDE (CHEMBL414357) - ChEMBL. (n.d.). Retrieved from [Link]

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Foundational

The Evolving Landscape of USP7 Inhibition: A Technical Guide to Biological Targets and Therapeutic Potential

Introduction: Beyond a Single Target - The Rationale for USP7-Centered Drug Discovery In the intricate world of cellular regulation, the ubiquitin-proteasome system (UPS) stands as a cornerstone of protein homeostasis. F...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Single Target - The Rationale for USP7-Centered Drug Discovery

In the intricate world of cellular regulation, the ubiquitin-proteasome system (UPS) stands as a cornerstone of protein homeostasis. For decades, the focus of therapeutic intervention within the UPS has predominantly been on inhibiting the proteasome itself. While successful, this approach can lead to significant off-target effects and toxicity.[1] A more nuanced strategy has emerged, targeting the deubiquitinating enzymes (DUBs) that counteract the ubiquitination process, offering a higher degree of specificity.[2][3][4] Among the nearly 100 DUBs identified in humans, Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), has garnered immense interest as a therapeutic target in oncology and beyond.[5]

This guide provides an in-depth technical overview of the expected biological targets for derivatives of USP7 inhibitors. While the specific chemical space of "CAS 1269105-90-9 derivatives" remains to be definitively elucidated in publicly available literature, the principles and pathways discussed herein are broadly applicable to small molecule inhibitors of USP7. We will delve into the molecular mechanisms of USP7, its critical role in key signaling pathways, and the downstream consequences of its inhibition, providing a robust framework for researchers and drug development professionals.

Part 1: The Core Target - Understanding USP7 Function and Regulation

USP7 is a cysteine protease that removes ubiquitin from a wide array of substrate proteins, thereby rescuing them from proteasomal degradation or altering their function and localization.[5][6] This enzymatic activity is crucial for maintaining the delicate balance of numerous cellular processes.

The MDM2-p53 Axis: The Archetypal USP7 Pathway

The most well-characterized role of USP7 is its regulation of the tumor suppressor protein p53 through its interaction with the E3 ubiquitin ligase, Mouse Double Minute 2 homolog (MDM2).[7]

  • Mechanism: USP7 deubiquitinates and stabilizes MDM2. MDM2, in turn, is the primary E3 ligase responsible for the ubiquitination and subsequent degradation of p53. By stabilizing MDM2, USP7 indirectly promotes the degradation of p53, a critical guardian of the genome that can induce cell cycle arrest and apoptosis in response to cellular stress.[7]

  • Therapeutic Implication: Inhibition of USP7 leads to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53, triggering downstream anti-tumor effects.[8]

Caption: The USP7-MDM2-p53 signaling axis.

Beyond p53: Expanding the Substrate Landscape of USP7

The therapeutic potential of USP7 inhibitors extends far beyond p53 activation. USP7 regulates a multitude of other proteins involved in critical cellular pathways.

Substrate ClassKey SubstratesCellular ProcessTherapeutic Relevance
DNA Damage and Repair PCNA, Rad18, UVSSA, ERCC6DNA damage tolerance, translesion synthesis, nucleotide excision repairSensitization to DNA damaging agents
Epigenetic Regulation H2B, N-CoR, DNMT1Chromatin remodeling, transcriptional repression, DNA methylationModulation of gene expression in cancer
Immune Regulation FOXP3, Tip60, IκBαT-regulatory cell function, immune response, NF-κB signalingEnhancement of anti-tumor immunity
Oncogenic Proteins c-Myc, EZH2Cell proliferation, transcriptional regulationDirect targeting of cancer drivers

Table 1: A Selection of Key USP7 Substrates and Their Cellular Functions.

Part 2: Key Signaling Pathways Modulated by USP7 Inhibition

The diverse substrate profile of USP7 means that its inhibition can have profound effects on multiple signaling cascades implicated in cancer and other diseases.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival.

  • USP7's Role: USP7 can directly deubiquitinate the p65 subunit of NF-κB or indirectly regulate the pathway by stabilizing upstream components like IκBα.[5][9] This generally leads to the activation of NF-κB signaling.

  • Consequence of Inhibition: By inhibiting USP7, the ubiquitination of NF-κB components is enhanced, leading to their degradation and the suppression of NF-κB-mediated pro-survival and inflammatory signals.[5] This can be particularly relevant in overcoming resistance to therapies like bortezomib in multiple myeloma.[5]

The Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental to embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers.

  • USP7's Dual Role: USP7 can act as both a positive and negative regulator of this pathway. It can negatively regulate the pathway by deubiquitinating and stabilizing Axin, a key component of the β-catenin destruction complex.[5][9] Conversely, it can positively regulate the pathway by forming a complex with the E3 ligase RNF220 to deubiquitinate β-catenin itself.[5]

  • Context-Dependent Outcomes: The net effect of USP7 inhibition on Wnt/β-catenin signaling is likely context-dependent, relying on the specific cellular milieu and the relative abundance of its interacting partners.

The NOTCH Signaling Pathway

The NOTCH pathway is a highly conserved signaling system that controls cell fate decisions, proliferation, and differentiation.

  • USP7 and NOTCH1 Stability: USP7 has been shown to deubiquitinate and stabilize the activated form of NOTCH1.[6]

  • Implications for T-ALL: In T-cell acute lymphoblastic leukemia (T-ALL), where NOTCH1 is frequently mutated and constitutively active, USP7 inhibition leads to the destabilization of NOTCH1 and suppression of leukemia growth.[6]

Caption: USP7 as a central regulator of multiple cancer-relevant signaling pathways.

Part 3: Experimental Protocols for Target Validation and Compound Characterization

A robust and reproducible experimental workflow is essential for validating USP7 as a target and characterizing the activity of its inhibitors.

In Vitro Enzymatic Assays

The initial screening and characterization of USP7 inhibitors typically involve in vitro enzymatic assays.

Protocol: Ubiquitin-Rhodamine 110-Glycine Cleavage Assay

  • Principle: This is a fluorescence-based assay that measures the cleavage of a fluorogenic substrate by USP7.

  • Reagents:

    • Recombinant human USP7 enzyme

    • Ubiquitin-Rhodamine 110-Glycine (Ub-Rh110-G) substrate

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

    • Test compounds (USP7 inhibitors)

    • Positive control (known USP7 inhibitor, e.g., P5091)

    • Negative control (DMSO)

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 384-well plate, add the test compounds, positive control, and negative control.

    • Add the USP7 enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the reaction by adding the Ub-Rh110-G substrate.

    • Monitor the increase in fluorescence (Excitation: 485 nm, Emission: 535 nm) over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity (V) for each concentration of the test compound. Plot V against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assays

Demonstrating that a compound interacts with its intended target in a cellular context is a critical step.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: This assay is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.

  • Procedure:

    • Treat cultured cells with the test compound or vehicle control (DMSO).

    • Lyse the cells and divide the lysate into several aliquots.

    • Heat the aliquots to a range of different temperatures.

    • Centrifuge the samples to pellet the denatured, aggregated proteins.

    • Analyze the amount of soluble USP7 remaining in the supernatant by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of USP7 to a higher temperature in the presence of the compound indicates target engagement.

Downstream Pharmacodynamic Biomarker Analysis

Measuring the effect of USP7 inhibition on downstream signaling pathways confirms the mechanism of action.

Protocol: Western Blot Analysis of the MDM2-p53 Axis

  • Procedure:

    • Treat cancer cells (e.g., with wild-type p53) with increasing concentrations of the USP7 inhibitor for a defined period (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against USP7, MDM2, p53, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate secondary antibodies and detect the protein bands using a chemiluminescence imaging system.

  • Expected Outcome: A dose-dependent decrease in MDM2 levels and a corresponding increase in p53 levels would be indicative of effective USP7 inhibition.

Caption: A typical experimental workflow for the development of USP7 inhibitors.

Conclusion and Future Directions

The inhibition of USP7 represents a promising therapeutic strategy with the potential to impact a wide range of human diseases, most notably cancer. The multifaceted role of USP7 as a master regulator of numerous key signaling pathways provides multiple avenues for therapeutic intervention. While no USP7 inhibitors have yet entered clinical trials, the extensive preclinical data, including in vivo anti-tumor activity, strongly support their continued development.[7][10]

Future research will likely focus on:

  • Developing more selective inhibitors: While some current inhibitors show good selectivity for USP7, off-target effects are always a concern.

  • Identifying predictive biomarkers: Understanding which patients are most likely to respond to USP7 inhibition will be crucial for clinical success.

  • Exploring combination therapies: The potential for synergistic effects between USP7 inhibitors and other anti-cancer agents, such as chemotherapy, radiation, and immunotherapy, is a particularly exciting area of investigation.[7][8]

The in-depth understanding of the biological targets and downstream effects of USP7 inhibition, as outlined in this guide, will be paramount to realizing the full therapeutic potential of this important class of molecules.

References

  • Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics. (n.d.). MDPI. Retrieved March 21, 2026, from [Link]

  • USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis - PMC. (n.d.). NIH. Retrieved March 21, 2026, from [Link]

  • Discovering Proteasomal Deubiquitinating Enzyme Inhibitors for Cancer Therapy: Lessons From Rational design, Nature and Old Drug Reposition. (2018, August 1). Taylor & Francis. Retrieved March 21, 2026, from [Link]

  • USP7 functions in several canonical signaling pathways. USP7... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Highlights in USP7 inhibitors for cancer treatment. (n.d.). Frontiers. Retrieved March 21, 2026, from [Link]

  • Target Class Approach to Develop DUB Inhibitors. (n.d.). The Mark Foundation for Cancer Research. Retrieved March 21, 2026, from [Link]

  • Recent advances in the development of deubiquitinases inhibitors as antitumor agents. (2024, February 15). European Journal of Medicinal Chemistry. Retrieved March 21, 2026, from [Link]

  • Advances in Discovering Deubiquitinating Enzyme (DUB) Inhibitors | Journal of Medicinal Chemistry. (2019, November 4). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Ubiquitin-Specific Protease 7 (USP7) as a Promising Therapeutic Target for Drug Discovery: From Mechanisms to Therapies | Journal of Medicinal Chemistry. (2025, April 16). ACS Publications. Retrieved March 21, 2026, from [Link]

  • USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC. (n.d.). NIH. Retrieved March 21, 2026, from [Link]

  • Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells. (2023, November 9). Cell Communication and Signaling. Retrieved March 21, 2026, from [Link]

  • The Role and Mechanism of Deubiquitinase USP7 in Tumor-Associated Inflammation. (2024, November 29). MDPI. Retrieved March 21, 2026, from [Link]

  • What USP7 inhibitors are in clinical trials currently? (2025, March 11). Patsnap Synapse. Retrieved March 21, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride in Modern Medicinal Chemistry

Introduction: A Trifunctional Building Block for Diverse Scaffolds In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the efficient construction of novel molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Trifunctional Building Block for Diverse Scaffolds

In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the efficient construction of novel molecular entities with desirable pharmacological profiles.[1] 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride emerges as a particularly versatile scaffold, presenting medicinal chemists with three distinct points for chemical elaboration: a primary aromatic amine, a tertiary aliphatic amine, and a primary alcohol. This trifunctionality, embedded within a compact and drug-like framework, offers a powerful platform for generating libraries of compounds with significant structural diversity. The presence of both a nucleophilic aromatic amine and a primary alcohol allows for a wide array of synthetic transformations, enabling the exploration of vast chemical space in the pursuit of new therapeutic agents.[2]

This guide provides an in-depth exploration of the potential applications of 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride as a strategic building block in medicinal chemistry. We will delve into its chemical properties, outline detailed protocols for its derivatization, and present a hypothetical synthetic workflow to illustrate its utility in constructing complex molecular architectures.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective implementation in a synthetic workflow.

PropertyValueSource
CAS Number 1269105-90-9[3]
Molecular Formula C10H16N2O · 2HCl[3]
Molecular Weight 253.17 g/mol [3]
Form Solid[3]
Purity Typically ≥95%[3]
LogP (calculated) 0.23[3]
Rotatable Bonds 4[3]

The dihydrochloride salt form enhances the stability and solubility of the compound in aqueous media, a favorable characteristic for many reaction conditions. The calculated LogP suggests a good starting point for developing compounds with appropriate lipophilicity for oral bioavailability.

Strategic Derivatization: A Three-Pronged Approach

The synthetic utility of 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride lies in the differential reactivity of its three functional groups. The primary aromatic amine is a potent nucleophile, readily participating in a variety of bond-forming reactions. The primary alcohol can be oxidized or transformed into a leaving group for subsequent nucleophilic substitution, or it can be acylated or etherified. The tertiary amine, while less reactive, can be quaternized or can influence the overall basicity and pharmacokinetic profile of the final compound.

A key strategic consideration is the selective protection and deprotection of the functional groups to achieve the desired synthetic outcome. For instance, the primary amine can be selectively protected as a carbamate (e.g., Boc or Cbz) to allow for reactions at the alcohol, or the alcohol can be protected as a silyl ether to facilitate modifications of the aromatic amine.

Hypothetical Application: Synthesis of a Novel Kinase Inhibitor Scaffold

To illustrate the potential of this building block, we present a hypothetical synthetic workflow for the construction of a novel kinase inhibitor scaffold. Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme, often appended with solubilizing groups and moieties that confer selectivity. In this example, we will leverage the functionalities of 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride to construct a substituted quinazoline core, a privileged scaffold in kinase inhibitor design.

G A 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride B Boc Protection of Primary Amine A->B Boc2O, Et3N, DCM C Oxidation of Alcohol to Aldehyde B->C Dess-Martin Periodinane, DCM D Reductive Amination with a Heterocyclic Amine C->D Heterocyclic Amine, NaBH(OAc)3, DCE E Boc Deprotection D->E 4M HCl in Dioxane F Cyclization to form Quinazoline Core E->F Orthoformate, Acid Catalyst, Heat G Final Kinase Inhibitor Scaffold F->G Further Functionalization (e.g., Suzuki Coupling)

Caption: Hypothetical workflow for the synthesis of a novel kinase inhibitor scaffold.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the hypothetical synthesis outlined above. These are based on established synthetic transformations and serve as a guide for researchers.

Protocol 1: Boc Protection of the Primary Aromatic Amine

Rationale: The selective protection of the primary aromatic amine is the crucial first step to enable the subsequent manipulation of the alcohol functionality. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Procedure:

  • To a solution of 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added triethylamine (Et3N, 2.2 eq) at 0 °C.

  • Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) dissolved in a minimal amount of DCM is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the Boc-protected intermediate.

Protocol 2: Oxidation of the Primary Alcohol to an Aldehyde

Rationale: The conversion of the primary alcohol to an aldehyde is a key transformation to introduce a reactive handle for subsequent carbon-nitrogen bond formation via reductive amination. The Dess-Martin periodinane is a mild and efficient oxidizing agent for this purpose, minimizing over-oxidation to the carboxylic acid.

Procedure:

  • The Boc-protected amino alcohol (1.0 eq) is dissolved in DCM (10 mL/mmol).

  • Dess-Martin periodinane (1.2 eq) is added portion-wise to the solution at room temperature.

  • The reaction mixture is stirred for 2-4 hours, and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The mixture is stirred vigorously for 15 minutes, and the layers are separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde, which is often used in the next step without further purification.

Protocol 3: Reductive Amination with a Heterocyclic Amine

Rationale: Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds. This step introduces a heterocyclic moiety, a common feature in many kinase inhibitors that can engage in hydrogen bonding interactions within the kinase active site. Sodium triacetoxyborohydride is a mild reducing agent suitable for this transformation.

Procedure:

  • The crude aldehyde from the previous step (1.0 eq) and a desired heterocyclic amine (e.g., 4-aminopyridine, 1.1 eq) are dissolved in 1,2-dichloroethane (DCE, 10 mL/mmol).

  • Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) is added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-16 hours.

  • The reaction progress is monitored by LC-MS.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Protocol 4: Boc Deprotection

Rationale: The removal of the Boc protecting group is necessary to liberate the primary aromatic amine for the subsequent cyclization reaction. A solution of hydrochloric acid in dioxane is a standard and effective reagent for this deprotection.

Procedure:

  • The Boc-protected compound (1.0 eq) is dissolved in a minimal amount of DCM.

  • A solution of 4M HCl in dioxane (10 eq) is added, and the mixture is stirred at room temperature for 1-2 hours.

  • The reaction progress is monitored by LC-MS.

  • Upon completion, the solvent is removed under reduced pressure to yield the hydrochloride salt of the deprotected amine.

Protocol 5: Cyclization to form the Quinazoline Core

Rationale: The final key step is the construction of the quinazoline ring system. This is achieved through a condensation reaction between the liberated primary aromatic amine and an orthoformate, which serves as a one-carbon source.

Procedure:

  • The deprotected amine hydrochloride salt (1.0 eq) is suspended in triethyl orthoformate (5-10 eq).

  • A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added.

  • The reaction mixture is heated to reflux for 4-6 hours.

  • The reaction progress is monitored by LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess orthoformate is removed under reduced pressure.

  • The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by flash column chromatography or recrystallization to afford the desired quinazoline scaffold.

G cluster_0 Functional Group Interconversion cluster_1 Scaffold Elaboration cluster_2 Core Synthesis A Boc Protection B Alcohol Oxidation A->B C Reductive Amination B->C D Boc Deprotection C->D E Quinazoline Cyclization D->E F Final Scaffold E->F

Caption: Key stages in the proposed synthetic workflow.

Conclusion and Future Directions

2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride represents a valuable and underutilized building block in medicinal chemistry. Its trifunctional nature provides a flexible platform for the synthesis of a wide array of complex and diverse molecular scaffolds. The hypothetical synthesis of a novel kinase inhibitor scaffold presented herein demonstrates a plausible and strategic application of this building block, leveraging established and reliable synthetic methodologies.

Researchers and drug development professionals are encouraged to consider the incorporation of this building block into their synthetic programs. The primary aromatic amine offers a gateway to a multitude of heterocyclic systems, while the amino alcohol moiety can be elaborated to introduce key pharmacophoric features and modulate physicochemical properties. The continued exploration of such versatile building blocks will undoubtedly fuel the discovery of the next generation of therapeutic agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 14). Understanding N-Benzyl-N-Methylethanolamine: Properties and Applications in Organic Chemistry. Retrieved from [Link]

  • PubChem. (2020, June 2). Mold conveyance roller unit - Patent US-10669105-B2. Retrieved from [Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (n.d.). PMC. Retrieved from [Link]

  • BioSolveIT. (n.d.). Chemical Building Blocks - Drug Discovery Solutions. Retrieved from [Link]

  • Wikipedia. (2023, November 29). N-Methylethanolamine. Retrieved from [Link]

  • Google Patents. (n.d.). US10092584B2 - Compounds for the treatment of medical disorders.
  • PatentBuddy. (n.d.). Analytics for Taiwan, Republic of China, DEFORMABLE CANDLEWICK AND COMBUSTION DEVICE USING THE SAME. Retrieved from [Link]

  • MDPI. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]

  • Beilstein Journals. (2011, April 18). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022, October 8). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Retrieved from [Link]

  • Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Use of p-benzoquinone as a TLC derivatization reagent for 2-(methylamino)ethanol and for the analysis of other primary and secondary amines. Retrieved from [Link]

  • MAOMING YUNLONG INDUSTRIAL DEVELOPMENT CO., LTD. (n.d.). N-Methyl Ethanolamine. Retrieved from [Link]

  • PubMed. (2009, May 15). Precolumn derivatization reagents for high-speed analysis of amines and amino acids in biological fluid using liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • CAS. (n.d.). Patent Kind Codes for CAS Basic & Patent Family Members. Retrieved from [Link]

  • Google Patents. (n.d.). EP0066885B1 - Process for the preparation of n-(2-aminobenzyl)-1-phenyl-2-methylamino-ethanol.
  • Google Patents. (n.d.). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
  • PubMed. (2007, July 2). Ethanolamine and related amino alcohols increase basal and evoked release of [3H]-D-aspartic acid from synaptosomes by enhancing the filling of synaptic vesicles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. Retrieved from [Link]

  • Miljøstyrelsen. (2023, May). Selected amines and amino alcohols. Retrieved from [Link]

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Application

Application Note: Solubilization Protocol for 2-[(3-Aminobenzyl)(methyl)amino]ethanol Dihydrochloride in Cell Culture Media

Here is a comprehensive, expertly structured Application Note and Protocol for the solubilization and handling of 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride in cell culture environments. Audience: Researcher...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, expertly structured Application Note and Protocol for the solubilization and handling of 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride in cell culture environments.

Audience: Researchers, scientists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Technical Application Note.

Introduction & Scientific Rationale

2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride is a highly functionalized synthetic building block and pharmacological tool compound[1]. When introducing amine hydrochloride salts into in vitro biological systems, researchers frequently encounter two critical confounding variables: solvent-induced cytotoxicity and culture media acidification.

As a Senior Application Scientist, I strongly advise against the default use of Dimethyl Sulfoxide (DMSO) for this specific compound. While DMSO is ubiquitous for lipophilic molecules, this compound is a dihydrochloride salt, rendering it highly hydrophilic. Utilizing sterile Milli-Q water or Phosphate-Buffered Saline (PBS) as the primary solvent not only maximizes solubility but entirely circumvents DMSO-induced phenotypic artifacts and cytotoxicity, which can skew assay results at concentrations >0.1% (v/v)[2].

Physicochemical Properties

Before preparing stock solutions, it is imperative to understand the molecular characteristics of the compound to ensure accurate molarity calculations and anticipate its behavior in solution[3].

PropertyValue
Chemical Name 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride
CAS Number 1269105-90-9
Molecular Formula C10H16N2O · 2HCl
Molecular Weight 253.17 g/mol
Primary Solvent Milli-Q Water or PBS (Recommended)
Secondary Solvent DMSO (Not recommended due to salt form)
Storage (Powder) -20°C, desiccated and protected from light

Mechanistic Insights: pH Dynamics in Cell Culture Media

The most critical failure point when dissolving dihydrochloride salts in cell culture media is the disruption of the media's buffering system. Upon dissolution, the · 2HCl moiety dissociates, liberating two molar equivalents of protons (H⁺) and chloride ions (Cl⁻) into the solvent.

If a highly concentrated aqueous stock solution is directly spiked into standard cell culture media (e.g., DMEM or RPMI 1640), the excess protons will rapidly consume the sodium bicarbonate (NaHCO₃) buffer. This drives the equilibrium toward carbonic acid, which dissociates into water and carbon dioxide, ultimately plummeting the pH of the media. This acidic shock can trigger rapid cellular apoptosis, confounding the true pharmacological effect of the compound.

BufferSystem Salt Compound·2HCl (Acidic Salt) Dissociation Release of 2 H+ + 2 Cl- into solution Salt->Dissociation Media Cell Culture Media (HCO3- Buffer) Dissociation->Media Added to Reaction H+ + HCO3- ↔ H2CO3 ↔ H2O + CO2↑ Dissociation->Reaction Drives equilibrium Media->Reaction Result Depletion of HCO3- (pH Drop / Yellow Phenol Red) Reaction->Result

Mechanistic interaction between dihydrochloride salts and media bicarbonate buffer systems.

Experimental Protocol: Step-by-Step Methodology

This protocol establishes a self-validating system: by visually monitoring the phenol red indicator and utilizing pH strips, the researcher can confirm the physiological compatibility of the solution prior to cellular exposure[4].

Phase 1: Preparation of 100 mM Aqueous Stock Solution

  • Aseptic Weighing: Under a laminar flow hood, accurately weigh the required mass of 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride powder (see Quantitative Data Table) into a sterile 15 mL conical tube.

  • Solvent Addition: Add the corresponding volume of sterile, endotoxin-free Milli-Q water or PBS.

  • Dissolution: Vortex the suspension for 30–60 seconds. The hydrophilic nature of the dihydrochloride salt should result in rapid and complete dissolution. If micro-precipitates remain, sonicate in a water bath at room temperature for 5 minutes.

  • pH Verification (Crucial Step): Spot 2 µL of the stock solution onto a broad-range pH indicator strip. Do not insert a pH meter electrode directly into the stock, as this introduces contamination and compound loss. The stock will likely be acidic (pH 3-5). Do not adjust the pH of the stock yet; rely on the media's buffering capacity during the final dilution.

Phase 2: Sterilization and Cryopreservation 5. Sterile Filtration: Draw the 100 mM stock solution into a sterile syringe. Attach a 0.22 µm Polyethersulfone (PES) or Polyvinylidene fluoride (PVDF) syringe filter. Expert Insight: PES is highly recommended due to its exceptionally low non-specific drug-binding properties compared to nylon filters. 6. Aliquoting: Dispense the sterilized solution into single-use 50 µL or 100 µL aliquots in sterile microcentrifuge tubes. 7. Storage: Flash-freeze in liquid nitrogen and transfer to a -80°C freezer for long-term storage, or -20°C for short-term use (up to 1 month). Avoid repeated freeze-thaw cycles to prevent degradation of the aminobenzyl moiety.

Phase 3: Preparation of Working Solutions in Cell Culture Media 8. Thawing: Thaw a single aliquot on ice immediately prior to use. 9. Dilution: Serially dilute the stock solution into pre-warmed (37°C) complete cell culture media to achieve your target working concentration (e.g., 10 µM). 10. System Validation (Phenol Red Check): Observe the color of the media. If the media shifts from phenol red's physiological pink/red (pH 7.2-7.4) to yellow (pH < 6.8), the buffering capacity has been exceeded. 11. Neutralization (If Required): If the media turns yellow, titrate carefully with sterile 1 M HEPES buffer (pH 7.4) or 0.1 N NaOH in 1 µL increments until the physiological color is restored.

Workflow A 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride (Powder) B Weighing & Transfer (Aseptic conditions) A->B C Dissolution in Milli-Q H2O (Target: 100 mM Stock) B->C Add sterile H2O D pH Assessment (Spot-check with pH strip) C->D 2HCl salt lowers pH E Sterile Filtration (0.22 µm PES/PVDF filter) D->E Validated F Aliquoting & Cryopreservation (Store at -20°C to -80°C) E->F Sterilized G Dilution in Culture Media (Working Concentration) F->G Thaw on ice H In Vitro Cell Culture Assay G->H Add to cells

Workflow for solubilizing and preparing 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride.

Quantitative Data: Reagent Preparation Table

Use the following table to determine the exact mass required to formulate specific volumes of stock solutions based on the compound's molecular weight (253.17 g/mol )[1].

Target ConcentrationVolume of SolventMass of Compound Required
10 mM 1.0 mL2.53 mg
10 mM 5.0 mL12.66 mg
100 mM 1.0 mL25.32 mg
100 mM 5.0 mL126.59 mg

Formula used: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) / 1000

Troubleshooting Guide

Clinical/Experimental IssueMechanistic CauseAuthoritative Solution
Media turns yellow upon compound addition The 2HCl salt has overwhelmed the NaHCO₃ buffer system, dropping the pH.Pre-buffer the media with 25 mM HEPES prior to adding the compound, or micro-titrate with 0.1 N NaOH.
Precipitation upon dilution into media Compound is binding to serum proteins (e.g., BSA in FBS) or exceeding its solubility limit in complex ionic solutions.Warm the media to 37°C before addition. If precipitation persists, lower the maximum working concentration.
Unexpected cytotoxicity in control wells Unintended use of DMSO as a solvent exceeding 0.1% (v/v) final concentration.Switch to Milli-Q water for the stock solution. If DMSO must be used, ensure final concentration is ≤0.1%[2].
Loss of compound efficacy over time Thermal degradation or hydrolysis due to repeated freeze-thaw cycles.Strictly adhere to single-use aliquoting. Discard any thawed stock solution after use.

References

  • BIOFOUNT. (n.d.). 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride. Retrieved from[Link][3]

Sources

Method

The Role of Exenatide (USP: 1269105-90-9) in the Synthesis of Targeted Therapeutics

This technical guide provides an in-depth exploration of the application of Exenatide, identified by the United States Pharmacopeia (USP) catalog number 1269105-90-9, in the synthesis of targeted therapeutic agents. Init...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of the application of Exenatide, identified by the United States Pharmacopeia (USP) catalog number 1269105-90-9, in the synthesis of targeted therapeutic agents. Initially, it is crucial to clarify that the CAS Registry Number for Exenatide is 141758-74-9. The USP number refers to a reference standard of this well-established pharmaceutical agent. Exenatide, a 39-amino acid peptide, is a potent glucagon-like peptide-1 (GLP-1) receptor agonist used in the management of type 2 diabetes.[1][2] While not a conventional starting material for small molecule synthesis in the traditional sense, Exenatide's unique biological activity and targeting capabilities have led to its innovative application in two primary areas of targeted therapeutic development: as a targeting moiety for sophisticated drug delivery systems and as a structural template for the rational design and synthesis of novel small-molecule GLP-1 receptor agonists.

Exenatide: A Primer on its Structure and Mechanism of Action

Exenatide is a synthetic version of exendin-4, a peptide found in the saliva of the Gila monster.[2] It shares approximately 53% amino acid sequence homology with human GLP-1.[1] Its mechanism of action involves binding to and activating GLP-1 receptors, which are expressed in various tissues, including pancreatic beta cells, brain, and heart. This activation leads to glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and a reduction in appetite.[1][2]

The synthesis of Exenatide itself is a prime example of advanced peptide chemistry, typically achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. A patent for preparing exenatide by solid-phase synthesis outlines a method involving an Fmoc-Rink amide AM resin, with condensation and deprotection steps to build the peptide sequence from the C-terminus to the N-terminus.[1]

Application in Targeted Drug Delivery: Exenatide as a Targeting Ligand

The specific binding of Exenatide to the GLP-1 receptor makes it an attractive candidate for a targeting ligand to deliver therapeutic payloads to cells expressing this receptor. This strategy is particularly relevant for diseases where GLP-1 receptor expression is upregulated, such as in certain cancers and inflammatory conditions. The core principle involves conjugating Exenatide to a drug carrier, such as a nanoparticle or a microsphere, which encapsulates a therapeutic agent.

Rationale for Exenatide-Targeted Drug Delivery

The overexpression of GLP-1 receptors on certain tumor cells provides a molecular target for directed therapy. By using Exenatide as a homing device, drug-loaded nanoparticles can be selectively delivered to these cells, thereby increasing the local concentration of the therapeutic agent and minimizing off-target toxicity. This approach is a form of active targeting, which relies on specific ligand-receptor interactions.

Experimental Workflow: Synthesis of Exenatide-Conjugated Nanoparticles

G cluster_0 Nanoparticle Formulation cluster_1 Exenatide Functionalization cluster_2 Conjugation and Purification A Therapeutic Agent Encapsulation (e.g., w/o/w emulsion) C Nanoparticle Formation (e.g., Solvent Evaporation) A->C B Polymer Matrix Selection (e.g., PLGA, Chitosan) B->C F Covalent Coupling of Exenatide to Nanoparticles C->F D Activation of Exenatide (e.g., -COOH or -NH2 groups) E Linker Molecule Introduction (e.g., PEG-NHS) D->E E->F G Purification of Conjugates (e.g., Dialysis, Centrifugation) F->G H Characterization (Size, Zeta Potential, Drug Load) G->H I Exenatide-Targeted Nanoparticles H->I

Caption: Workflow for the synthesis of Exenatide-targeted nanoparticles.

Protocols for the Preparation of Exenatide-Loaded Nanoparticles

Several methods have been developed for the encapsulation of Exenatide and its conjugation to nanoparticles. A common approach involves the use of biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA).

Protocol 1: Exenatide-Loaded PLGA Nanoparticles via Double Emulsion Solvent Evaporation

This method is suitable for encapsulating water-soluble peptides like Exenatide into a hydrophobic polymer matrix.[3][4]

  • Primary Emulsion (w/o):

    • Dissolve Exenatide in an aqueous solution (e.g., purified water or a buffer).

    • Dissolve PLGA in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add the aqueous Exenatide solution to the organic PLGA solution and sonicate at high energy to form a stable water-in-oil emulsion.

  • Secondary Emulsion (w/o/w):

    • Add the primary emulsion to a larger volume of an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA) to stabilize the nanoparticles.

    • Sonicate or homogenize the mixture to form a water-in-oil-in-water double emulsion.

  • Solvent Evaporation:

    • Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate. This leads to the precipitation of PLGA as solid nanoparticles encapsulating the Exenatide.

  • Nanoparticle Collection and Purification:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles multiple times with purified water to remove residual surfactant and un-encapsulated Exenatide.

    • Lyophilize the purified nanoparticles for long-term storage.

Protocol 2: Surface Modification with Exenatide for Active Targeting

For active targeting, Exenatide can be conjugated to the surface of pre-formed nanoparticles.

  • Nanoparticle Preparation:

    • Prepare nanoparticles with surface-functional groups (e.g., carboxyl or amine groups). For PLGA nanoparticles, the terminal carboxyl groups can be utilized.

  • Activation of Carboxyl Groups:

    • Suspend the nanoparticles in a suitable buffer (e.g., MES buffer, pH 6.0).

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl groups on the nanoparticle surface, forming an NHS-ester intermediate.

  • Conjugation with Exenatide:

    • Add a solution of Exenatide to the activated nanoparticle suspension. The primary amine groups in Exenatide (e.g., the N-terminus or the side chain of lysine residues) will react with the NHS-esters to form stable amide bonds.

    • Allow the reaction to proceed for several hours at room temperature or 4°C.

  • Purification:

    • Separate the Exenatide-conjugated nanoparticles from unreacted Exenatide and coupling reagents by centrifugation and repeated washing.

Table 1: Characterization of Exenatide-Loaded Nanoparticles

ParameterMethodTypical Values
Particle Size & PDIDynamic Light Scattering (DLS)100-300 nm, PDI < 0.3
Surface MorphologyScanning/Transmission Electron Microscopy (SEM/TEM)Spherical shape
Zeta PotentialDLS-20 to -40 mV (unconjugated)
Encapsulation EfficiencyHPLC after nanoparticle dissolution> 80%
Drug LoadingHPLC after nanoparticle dissolution1-5% (w/w)

Application in Small Molecule Synthesis: Exenatide as a Design Template

The development of orally bioavailable small-molecule drugs that can mimic the therapeutic effects of injectable peptides is a major goal in medicinal chemistry.[5][6] Exenatide, as a potent and selective GLP-1 receptor agonist, serves as an invaluable template for the design and synthesis of such "peptidomimetics."[5][6] This approach does not use Exenatide as a physical reactant but rather as a source of pharmacophoric information to guide the synthesis of novel, non-peptidic molecules.

The Rationale for Small-Molecule GLP-1 Receptor Agonists

Peptide drugs like Exenatide suffer from poor oral bioavailability and a short plasma half-life, necessitating frequent injections. Small molecules, on the other hand, can often be designed to have improved pharmacokinetic properties, including oral absorption and longer duration of action. The goal is to create a small molecule that can bind to the GLP-1 receptor and elicit the same downstream signaling cascade as Exenatide.

Logical Relationship: From Peptide to Small Molecule

G A Exenatide (Peptide Agonist) - 3D Structure - Key Binding Residues B Pharmacophore Modeling - Identify essential chemical features (H-bond donors/acceptors, hydrophobic groups) A->B C Virtual Screening / De Novo Design - In silico search for small molecules matching the pharmacophore B->C D Chemical Synthesis - Organic synthesis of hit compounds and their analogs C->D E Structure-Activity Relationship (SAR) - Biological testing of synthesized molecules - Iterative optimization D->E F Lead Optimization - Improve potency, selectivity, and pharmacokinetic properties E->F G Oral Small-Molecule GLP-1R Agonist F->G

Caption: The process of designing small-molecule mimics of Exenatide.

General Protocol for the Synthesis of a Fused-Heterocyclic GLP-1R Agonist

The synthesis of small-molecule GLP-1 receptor agonists often involves the construction of complex heterocyclic scaffolds. The following is a representative, generalized protocol inspired by the synthesis of imidazo[1,2-a]pyridine derivatives, which have shown promise as GLP-1R agonists.[7]

Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine a substituted 2-aminopyridine (1 equivalent) and a substituted α-haloketone (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction typically takes 4-12 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine derivative.

Step 2: Functionalization of the Heterocyclic Core

Further modifications can be made to the core structure to optimize its activity, often through cross-coupling reactions.

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling):

    • To a reaction vessel, add the halogenated imidazo[1,2-a]pyridine (1 equivalent), a boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).

    • Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol).

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the functionalized product.

Table 2: Key Considerations in Small-Molecule GLP-1R Agonist Synthesis

ConsiderationImportance
Scaffold Rigidity A rigid scaffold helps to pre-organize the key pharmacophoric groups in the correct orientation for receptor binding.
Hydrogen Bonding The ability to form specific hydrogen bonds with receptor residues is often critical for potency.
Lipophilicity Must be optimized to balance membrane permeability (for oral absorption) with aqueous solubility.
Metabolic Stability The synthesized molecule should be resistant to metabolic degradation to ensure a sufficiently long half-life.

Conclusion

Exenatide (USP: 1269105-90-9), a well-established peptide therapeutic, has found a significant, albeit indirect, role in the synthesis of new targeted molecules. Its high affinity for the GLP-1 receptor makes it a valuable tool for creating targeted drug delivery systems, where it can be conjugated to nanoparticles to direct therapies to specific cells. Furthermore, its structure and function provide a critical blueprint for the medicinal chemistry-driven synthesis of novel, orally bioavailable small-molecule GLP-1 receptor agonists. The protocols and workflows described herein offer a foundational understanding for researchers and drug development professionals seeking to leverage the properties of Exenatide in the creation of next-generation targeted therapeutics.

References

  • Šeremet, O. C., et al. (2025). Small-Molecule GLP-1 Receptor Agonists: A Promising Pharmacological Approach. Medicina, 61(11), 1234. Available at: [Link]

  • Kim, Y., et al. (2013). Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists. Journal of Molecular Modeling, 19(10), 4473-4482. Available at: [Link]

  • Griffith, D. A., et al. (2022). A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. Journal of Medicinal Chemistry, 65(12), 8208-8226. Available at: [Link]

  • Knudsen, L. B., et al. (2007). Small-molecule agonists for the glucagon-like peptide 1 receptor. Proceedings of the National Academy of Sciences, 104(3), 937-942. Available at: [Link]

  • Doyle, R. P., et al. (2021). Synthesis, Optimization, and Biological Evaluation of Corrinated Conjugates of the GLP-1R Agonist Exendin-4. Journal of Medicinal Chemistry, 64(6), 3169-3179. Available at: [Link]

  • He, W., et al. (2018). Fc-modified exenatide-loaded nanoparticles for oral delivery to improve hypoglycemic effects in mice. Scientific Reports, 8(1), 896. Available at: [Link]

  • Yin, L., et al. (2015). The glucose-lowering potential of exenatide delivered orally via goblet cell-targeting nanoparticles. Biomaterials, 47, 55-63. Available at: [Link]

  • Fan, C., et al. (2013). Long-acting preparations of exenatide. Drug Design, Development and Therapy, 7, 963-970. Available at: [Link]

  • Li, Y., et al. (2026). Development and evaluation of Exenatide loaded PLGA nanoparticles for intranasal delivery in treatment of Obesity. Journal of Drug Delivery Science and Technology, 104, 102345. Available at: [Link]

  • Griffith, D. A., et al. (2022). A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. Journal of Medicinal Chemistry, 65(12), 8208-8226. Available at: [Link]

  • Chen, Y., et al. (2019). Rationally Designed Dendritic Silica Nanoparticles for Oral Delivery of Exenatide. Pharmaceutics, 11(8), 415. Available at: [Link]

  • Wu, X., et al. (2014). Oral Delivery of Exenatide via Microspheres Prepared by Cross-Linking of Alginate and Hyaluronate. PLoS ONE, 9(1), e85663. Available at: [Link]

  • He, W., et al. (2018). Fc-modified exenatide-loaded nanoparticles for oral delivery to improve hypoglycemic effects in mice. Scientific Reports, 8(1), 896. Available at: [Link]

  • Zhang, Y., et al. (2020). Oral delivery of exenatide-loaded hybrid zein nanoparticles for stable blood glucose control and β-cell repair of type 2 diabetes mice. Journal of Nanobiotechnology, 18(1), 60. Available at: [Link]

  • Xu, G., et al. (2019). Novel lipid side chain modified exenatide analogs emerged prolonged glucoregulatory activity and potential body weight management properties. Bioorganic & Medicinal Chemistry, 27(20), 115070. Available at: [Link]

  • Ge, W., et al. (2015). Exenatide loaded PLGA microspheres for long-acting antidiabetic therapy: preparation, characterization, pharmacokinetics and pharmacodynamics. RSC Advances, 5(26), 20263-20271. Available at: [Link]

  • Bell, C., & Boye, K. (2025). Oral Small-Molecule GLP-1 Receptor Agonists: Mechanistic Insights and Emerging Therapeutic Strategies. International Journal of Molecular Sciences, 26(12), 6543. Available at: [Link]

  • US Patent No. US20130289241A1. (2013). Method for preparing exenatide.
  • Song, Y., et al. (2022). Two-Layer Sustained-Release Microneedles Encapsulating Exenatide for Type 2 Diabetes Treatment. Pharmaceutics, 14(6), 1254. Available at: [Link]

  • Grieve, S. J., et al. (2013). Discovery and development of exenatide: the first antidiabetic agent to leverage the multiple benefits of the incretin hormone, GLP-1. Expert Opinion on Drug Discovery, 8(2), 239-257. Available at: [Link]

Sources

Application

In Vivo Dosing Protocols for 2-[(3-Aminobenzyl)(methyl)amino]ethanol Dihydrochloride in Murine Models

Application Note: Formulation, Pharmacokinetics, and Tolerability Assessment Executive Summary and Physicochemical Rationale The transition of an investigational small molecule from in vitro screening to in vivo murine m...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation, Pharmacokinetics, and Tolerability Assessment

Executive Summary and Physicochemical Rationale

The transition of an investigational small molecule from in vitro screening to in vivo murine models is frequently bottlenecked by poor aqueous solubility and suboptimal formulation strategies. 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride (CAS [1269105-90-9]) is a synthetic building block and preclinical screening hit characterized by a primary aniline and a tertiary amine.

Unlike many BCS Class II or IV compounds that necessitate complex, lipid-based excipients or high concentrations of cosolvents (e.g., Cremophor EL, DMSO) which can induce vehicle-related toxicity and alter pharmacokinetic (PK) profiles ([1]), this compound is supplied as a dihydrochloride (2HCl) salt . This salt form drastically enhances its thermodynamic solubility in aqueous media. Consequently, the formulation strategy must exploit this high solubility while carefully managing the acidic nature of the dissolved salt to prevent injection-site necrosis or systemic hemolysis during intravenous administration.

This application note provides a causality-driven, self-validating methodology for formulating and dosing this compound in C57BL/6 murine models.

Physicochemical Profiling & Formulation Strategy

Before initiating any in vivo study, the physicochemical properties of the active pharmaceutical ingredient (API) must dictate the vehicle selection.

Table 1: Physicochemical Properties and Formulation Parameters
ParameterValue / DescriptionRationale / Experimental Implication
Chemical Identity 2-[(3-Aminobenzyl)(methyl)amino]ethanol 2HClBasic amine structure dictates pH-dependent solubility.
Molecular Weight 253.17 g/mol Small molecular size suggests rapid systemic tissue distribution.
Salt Form Dihydrochloride (2HCl)Ensures rapid dissolution but significantly lowers the pH of unbuffered solutions.
Preferred Vehicle 0.9% NaCl (Saline) or 1x PBSSimple aqueous vehicles minimize PK interference and vehicle-induced toxicity.
Target Formulation pH 6.0 – 6.5Critical for IV dosing: prevents phlebitis, hemolysis, and API precipitation.
Step-by-Step Formulation Protocol (Aqueous Vehicle)

Causality Focus: Dissolving a 2HCl salt in unbuffered 0.9% saline will result in a highly acidic solution (often pH < 3.0). Injecting this intravenously will cause acute vascular damage. Therefore, pH adjustment is a mandatory, self-validating step. If the pH is raised too high (> 7.5), the free base (CAS [738572-09-3][2]) will precipitate out of solution.

  • Weighing: Accurately weigh the required mass of 2-[(3-Aminobenzyl)(methyl)amino]ethanol 2HCl into a sterile glass vial. (Note: Correct for the salt mass to dose based on the free-base equivalent if required by your study design).

  • Initial Dissolution: Add 0.9% NaCl to reach 80% of the final target volume. Vortex for 60 seconds until a clear solution is achieved.

  • pH Adjustment (Self-Validating Step): Measure the pH using a micro-pH probe. Slowly titrate with 0.1 N NaOH dropwise until the pH reaches 6.0 – 6.5 .

    • Quality Control Check: Visually inspect the solution against a dark background. It must remain perfectly clear. Any opalescence indicates the free base is precipitating due to over-titration. If this occurs, the batch must be discarded.

  • Final Volume & Sterilization: QS (quantum satis) to the final volume with 0.9% NaCl. Filter the solution through a 0.22 µm PES or PTFE syringe filter into a sterile, endotoxin-free dosing vial.

In Vivo Dosing Methodologies

The following protocols are optimized for adult C57BL/6 mice (approx. 20–25 g body weight).

Protocol A: Intravenous (IV) Bolus Administration

IV dosing is required to determine the absolute bioavailability ( F ) and systemic clearance of the compound.

  • Route: Lateral tail vein.

  • Dose Range: 1.0 – 5.0 mg/kg.

  • Volume Limit: Maximum 5 mL/kg (e.g., 100 µL for a 20 g mouse).

  • Procedure: Warm the mouse in a controlled warming chamber (37°C) for 3–5 minutes to promote vasodilation. Restrain the animal and disinfect the tail with 70% ethanol. Inject the sterile formulated solution smoothly over 5–10 seconds using a 27G to 30G needle. Apply gentle pressure post-injection to ensure hemostasis.

Protocol B: Oral Gavage (PO) Administration

PO dosing evaluates the compound's viability as an orally bioavailable therapeutic.

  • Route: Intragastric via a bulb-tipped gavage needle (20G or 22G).

  • Dose Range: 10 – 50 mg/kg.

  • Volume Limit: Maximum 10 mL/kg (e.g., 200 µL for a 20 g mouse).

  • Causality Focus (Fasting): Mice should be fasted for 4–6 hours prior to dosing (with water ad libitum). Fasting reduces the extreme variability in murine gastric emptying rates and prevents the basic amine from non-specifically binding to food matrix components, ensuring a highly reproducible absorption profile. Food is returned 2 hours post-dose.

Pharmacokinetic (PK) & Tolerability Workflow

Before initiating full efficacy trials, a Maximum Tolerated Dose (MTD) study followed by a comprehensive PK profile must be established.

G cluster_dosing In Vivo Dosing (C57BL/6 Mice) Start Compound: 2-[(3-Aminobenzyl)(methyl)amino]ethanol 2HCl Highly Water-Soluble Basic Amine Formulation Aqueous Formulation (0.9% Saline, pH 6.0-6.5) Start->Formulation MTD MTD Determination (Up-and-Down Procedure) Formulation->MTD PK_IV IV Dosing (Tail Vein) 1-5 mg/kg, Max 5 mL/kg MTD->PK_IV PK_PO PO Dosing (Oral Gavage) 10-50 mg/kg, Max 10 mL/kg MTD->PK_PO Sampling Serial Blood Sampling (0.083 - 24 hrs) PK_IV->Sampling PK_PO->Sampling Analysis LC-MS/MS Bioanalysis & PK Parameter Estimation Sampling->Analysis Decision Go/No-Go Decision for Efficacy Models Analysis->Decision

Preclinical PK and MTD workflow for 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride.

Step-by-Step PK Sampling and Bioanalysis
  • Sampling Timepoints:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Blood Collection: Collect 30–50 µL of blood via submandibular vein puncture into K2EDTA-coated microtainers. For the terminal 24-hour timepoint, perform a cardiac puncture under deep isoflurane anesthesia to maximize plasma yield.

  • Plasma Isolation: Centrifuge samples at 2,000 × g for 10 minutes at 4°C within 30 minutes of collection. Transfer the plasma supernatant to pre-chilled tubes.

  • Protein Precipitation (Self-Validating Bioanalysis): Add 3 volumes of ice-cold acetonitrile (containing a stable-isotope labeled internal standard) to 1 volume of plasma. Centrifuge at 15,000 × g for 15 minutes. The presence of a tight protein pellet validates successful precipitation. Analyze the supernatant via LC-MS/MS.

Animal Welfare and Ethical Considerations

All in vivo procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere strictly to the 3Rs (Replacement, Reduction, Refinement). As outlined in the authoritative Guidelines for the welfare and use of animals in cancer research ([3]), humane endpoints must be rigorously defined prior to study initiation. During the MTD phase, animals must be monitored continuously for the first 2 hours post-dose, and then twice daily. Any animal exhibiting >15% rapid body weight loss, severe piloerection, or labored breathing must be humanely euthanized immediately.

References

  • An, L., De Bruyn, T., Pang, J., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals (Basel), 17(2), 179.[Link]

  • Workman, P., Aboagye, E. O., Balkwill, F., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555–1577.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in achievi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in achieving the desired aqueous solubility of 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride.

PART 1: Understanding the Solubility Profile

FAQ 1: What are the expected aqueous solubility properties of 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride?

As a dihydrochloride salt of an organic base, 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride is anticipated to be water-soluble. The presence of two hydrochloride moieties means that the amine functional groups are protonated, resulting in an ionic compound that readily interacts with polar solvents like water.[1][2] The ethanol group and the aminobenzyl group also contribute to its potential for hydrogen bonding, further favoring aqueous solubility.

However, the overall solubility is a balance between the polar, charged groups and the nonpolar, organic structure of the molecule. While the salt form significantly enhances solubility compared to the free base, the benzyl and methyl groups introduce some hydrophobicity.

FAQ 2: I am observing poor solubility with my compound, even though it is a dihydrochloride salt. What are the potential reasons?

Several factors can contribute to lower-than-expected aqueous solubility for an amine hydrochloride salt:

  • pH of the Solution: The pH of the aqueous medium is critical. If the pH is too high, the protonated amines can be deprotonated, converting the salt back to its less soluble free base form.[3][4]

  • Common Ion Effect: If the dissolution medium already contains a high concentration of chloride ions, it can suppress the dissolution of the dihydrochloride salt, a phenomenon known as the common ion effect.[5][6]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile. Some polymorphs may be less soluble than others.

  • Purity of the Compound: Impurities can affect the solubility of the target compound.

  • Temperature: Solubility is temperature-dependent. Ensure your experiments are conducted at a consistent and appropriate temperature.

PART 2: Troubleshooting and Solubility Enhancement Strategies

This section provides a systematic approach to troubleshooting and improving the aqueous solubility of 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride.

My solution is cloudy or contains undissolved particles. What is the first troubleshooting step?

The initial and most crucial step is to investigate the effect of pH on the solubility of your compound.

Protocol for pH-Solubility Profiling
  • Prepare a series of buffers: Use a range of buffers covering a pH spectrum from acidic to neutral (e.g., pH 2, 4, 6, 7.4).

  • Create saturated solutions: Add an excess amount of 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride to each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The "shake-flask" method is a standard approach for this.[7]

  • Separate the solid phase: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify the dissolved compound: Analyze the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.

  • Plot the results: Graph the solubility (concentration) as a function of pH to identify the optimal pH range for maximum solubility. For a basic compound like this, solubility is expected to be higher at a lower pH.[3][8]

Adjusting the pH improved solubility, but it's still insufficient for my experimental needs. What's the next step?

If pH optimization alone is not enough, the use of cosolvents is a common and effective strategy to enhance the solubility of poorly soluble compounds.[9][10][11] Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving organic molecules.[5]

Commonly Used Pharmaceutical Cosolvents
CosolventProperties and Considerations
Ethanol A widely used, effective cosolvent.[10]
Propylene Glycol A viscous, non-toxic cosolvent suitable for many formulations.[10][12]
Polyethylene Glycols (PEGs) Available in various molecular weights (e.g., PEG 300, PEG 400), they are effective solubilizers.[10][12]
Glycerol A non-toxic, viscous cosolvent.[10][12]
Experimental Workflow for Cosolvent Screening

Cosolvent_Screening A Prepare stock solution in optimal pH buffer B Select a panel of cosolvents (e.g., Ethanol, Propylene Glycol, PEG 400) A->B Next C Prepare a series of solvent mixtures with increasing cosolvent concentrations (e.g., 5%, 10%, 20% v/v) B->C Then D Add excess compound to each mixture C->D Followed by E Equilibrate, separate, and quantify dissolved compound D->E Finally F Identify the most effective cosolvent and optimal concentration E->F Analyze to

Caption: Workflow for screening cosolvents to enhance solubility.

I've tried pH adjustment and cosolvents, but I need to further improve the solubility. What other options do I have?

The use of surfactants to increase the solubility of poorly water-soluble drugs is a well-established technique known as micellar solubilization.[13][14] Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell, and they can encapsulate nonpolar parts of drug molecules, thereby increasing their apparent solubility in water.[15][16]

Types of Surfactants
  • Non-ionic surfactants: Generally less toxic and less affected by pH and ionic strength. Examples include Polysorbates (Tween® series) and Poloxamers (Pluronic® series).[17]

  • Ionic surfactants: Can be anionic (e.g., sodium dodecyl sulfate - SDS) or cationic (e.g., cetrimide).[15][17] For a cationic drug like 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride, using an anionic surfactant may lead to the formation of an insoluble salt, so non-ionic or potentially cationic surfactants would be a more logical starting point.[18]

Protocol for Surfactant Evaluation
  • Select a range of surfactants: Choose a few non-ionic surfactants (e.g., Tween 80, Poloxamer 188) to start.

  • Prepare surfactant solutions: Make a series of aqueous solutions of each surfactant at concentrations above their known CMC.

  • Determine solubility: Follow a similar procedure as the pH-solubility profiling (equilibration with excess compound, separation, and quantification) for each surfactant solution.

  • Compare results: Identify the surfactant that provides the most significant solubility enhancement.

Are there more advanced techniques if the previous methods are insufficient?

Yes, complexation with cyclodextrins is a sophisticated and highly effective method for improving the aqueous solubility of many drug compounds.[19][20][21] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic parts of a guest molecule, like the benzyl group of your compound, to form an inclusion complex that has a much higher aqueous solubility.[22]

Commonly Used Cyclodextrins in Pharmaceuticals
Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and a favorable safety profile make it widely used in pharmaceutical formulations.[23]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Anionic derivative with high water solubility and is used in several commercial drug products.[21]
Randomly methylated-β-cyclodextrin (RM-β-CD) Can offer strong complexation but may have higher toxicity concerns for certain applications.[21]
Decision-Making Flowchart for Solubility Enhancement

Solubility_Enhancement_Workflow decision decision process process result result start Start: Poor Aqueous Solubility optimize_ph Perform pH-Solubility Profile start->optimize_ph check_ph Is pH Optimized? solubility_ok1 Solubility Sufficient? check_ph->solubility_ok1 optimize_ph->check_ph try_cosolvents Screen Cosolvents solubility_ok1->try_cosolvents No end_success Solubility Goal Achieved solubility_ok1->end_success Yes solubility_ok2 Solubility Sufficient? try_cosolvents->solubility_ok2 try_surfactants Evaluate Surfactants solubility_ok2->try_surfactants No solubility_ok2->end_success Yes solubility_ok3 Solubility Sufficient? try_surfactants->solubility_ok3 try_cyclodextrins Investigate Cyclodextrin Complexation solubility_ok3->try_cyclodextrins No solubility_ok3->end_success Yes end_further_dev Further Formulation Development Needed try_cyclodextrins->end_further_dev

Caption: Step-by-step decision workflow for improving aqueous solubility.

PART 3: Analytical Methods for Solubility Determination

How can I accurately measure the aqueous solubility of my compound?

Accurate measurement of aqueous solubility is essential for evaluating the effectiveness of any enhancement technique.

  • Thermodynamic Solubility (Shake-Flask Method): This is considered the "gold standard" for determining the equilibrium solubility of a compound.[24] It involves equilibrating an excess of the solid compound in the solvent over a prolonged period (e.g., 24-48 hours) to ensure a saturated solution is formed. The concentration of the dissolved compound is then measured after separating the undissolved solid.[25]

  • Kinetic Solubility: This high-throughput method is often used in early drug discovery. It typically involves adding a concentrated stock solution of the compound in an organic solvent (like DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs, often detected by turbidimetry.[25] While faster, it may not represent the true equilibrium solubility.

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. (2023). Solubility enhancement techniques: A comprehensive review.
  • Vertex AI Search. (n.d.). Cosolvent - Wikipedia.
  • European Medicines Agency. (2017). Cyclodextrins used as excipients.
  • Vertex AI Search. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview - Scholars Research Library.
  • Vertex AI Search. (n.d.).
  • MDPI. (2025).
  • Vertex AI Search. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Vertex AI Search. (n.d.). Drug Solubilization by Surfactants: Experimental Methods and Theoretical Perspectives.
  • Vertex AI Search. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC.
  • JOCPR. (2024). Journal of Chemical and Pharmaceutical Research, 2024, 16(12)
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • RSC Publishing. (2023). A recent overview of surfactant–drug interactions and their importance.
  • Vertex AI Search. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • ACS Publications. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? | Molecular Pharmaceutics.
  • PubMed. (2006). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents.
  • Pharma Excipients. (2022).
  • Grokipedia. (n.d.). Hydrochloride.
  • NextSDS. (n.d.). 2-[(3-aminobenzyl)(methyl)
  • Pharma Excipients. (2025).
  • Vertex AI Search. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review.
  • ACS Publications. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds | Analytical Chemistry.
  • Creative Bioarray. (2025). Aqueous Solubility Assays.
  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients.
  • Hit2Lead. (n.d.). 2-[(3-aminobenzyl)(methyl)amino]ethanol dihydrochloride | CAS# 1269105-90-9 | MFCD18483482 | BB-4031658.
  • PMC. (n.d.).
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Merck Millipore. (n.d.).
  • Brieflands. (2021).
  • Vertex AI Search. (n.d.). PH and Solvent Effect on Drug Solubility.
  • Sciencemadness.org. (2011). Solubility of organic amine salts.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • BLD Pharm. (n.d.). 101-98-4|2-(Benzyl(methyl)amino)ethanol|BLD Pharm.
  • Quora. (2017). Why do amines dissolve in hydrochloric acid?.
  • SciELO. (n.d.).
  • Vertex AI Search. (n.d.). Exp.
  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • ResearchGate. (2026). (PDF)
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-amino-, hydrochloride.
  • PubChem. (n.d.). 2-(Methylamino)ethanol | C3H9NO | CID 8016.
  • PubChemLite. (n.d.). Ethanol, 2-(((3-methyl-2-norbornyl)methyl)amino)
  • Vertex AI Search. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

Sources

Optimization

Technical Support Center: Optimizing the Purity of 2-[(3-Aminobenzyl)(methyl)amino]ethanol Dihydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride. The focus is on practical, effective st...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride. The focus is on practical, effective strategies for identifying and reducing chemical impurities in synthesized batches. The information presented is grounded in established chemical principles and purification techniques to ensure the highest degree of scientific integrity and reproducibility.

Introduction: The Criticality of Purity

2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride is a key building block in pharmaceutical synthesis.[1][2][3] The purity of this intermediate is paramount, as impurities can have significant downstream consequences, including impacting the efficacy and safety of the final active pharmaceutical ingredient (API).[4] Effective impurity control is not only a regulatory expectation but also a fundamental aspect of robust process development.[5][6] This guide offers a structured approach to troubleshooting common purity issues encountered during the synthesis and purification of this compound.

Part 1: Understanding and Identifying Potential Impurities

A proactive approach to impurity control begins with understanding their potential sources.[4] Impurities in a batch of 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride can originate from several sources:

  • Starting Materials: Residual unreacted starting materials are a common source of impurities.

  • By-products: Side reactions occurring during the synthesis can generate structurally related impurities.

  • Intermediates: Incomplete conversion of intermediates to the final product can lead to their presence in the final batch.[7]

  • Reagents and Solvents: Reagents and solvents used in the manufacturing process can also be present as residual impurities.[5][7]

  • Degradation Products: The compound may degrade under certain conditions, leading to the formation of new impurities.

A comprehensive impurity profile is typically established using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary tool for separating and quantifying impurities.[8] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is effective for identifying volatile and semi-volatile impurities.[8][9][10][11] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for elucidating the structures of unknown impurities.[8]

Part 2: Troubleshooting Guide & FAQs

This section addresses common challenges in a practical question-and-answer format, providing actionable solutions.

Q1: My final product shows a significant peak corresponding to the starting material, 3-aminobenzylamine. How can I remove it?

A1: Understanding the Problem: The presence of unreacted 3-aminobenzylamine indicates an incomplete N-alkylation reaction. While optimizing the reaction conditions is the first step, post-synthesis purification is often necessary.

Recommended Solution: Acid-Base Extraction

This technique leverages the different solubility properties of the basic freebase form of the product and starting material versus their acidic salt forms.[12]

Detailed Protocol:

  • Dissolution: Dissolve the crude 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride in a minimal amount of water.

  • Basification: Slowly add a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH of the aqueous solution is basic (pH 9-10). This will convert the dihydrochloride salt to its freebase form, which is often an oil or solid that is less soluble in water.

  • Extraction: Extract the aqueous solution with a suitable organic solvent in which the freebase is soluble, such as ethyl acetate or dichloromethane. The freebase of your product and the unreacted 3-aminobenzylamine will move into the organic layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Conversion back to Dihydrochloride Salt: Bubble dry hydrogen chloride gas through the dried organic solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol). The 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by filtration, wash with a small amount of the organic solvent, and dry under vacuum.

Causality: This process is effective because both the desired product and the starting material are converted to their freebase forms, which are more soluble in organic solvents than in water. The subsequent treatment with HCl selectively precipitates the desired product as the dihydrochloride salt, leaving more soluble impurities behind.[12]

Q2: I'm observing a persistent, unknown impurity with a similar polarity to my product, making separation by column chromatography difficult. What are my options?

A2: Understanding the Problem: Co-eluting impurities are a common challenge. When standard chromatography fails, recrystallization becomes a powerful purification tool. The principle of recrystallization is based on the differential solubility of the desired compound and the impurity in a given solvent at different temperatures.[12]

Recommended Solution: Recrystallization

Step-by-Step Protocol:

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature. For amine hydrochlorides, alcohols like ethanol, isopropanol, or methanol, often mixed with a small amount of water or an anti-solvent like acetone or heptane, can be effective.[13][14]

  • Dissolution: In a suitable flask, add the crude 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[13]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.[12] If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Maturation: Once crystallization begins, it's often beneficial to let the mixture stand at a cold temperature (e.g., in an ice bath) for a period to maximize the yield of the purified product.[13]

  • Isolation and Washing: Collect the crystals by filtration. Wash the filter cake with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[13]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[13]

Data Presentation: Example Recrystallization Solvent Screening

Solvent System (v/v)Dissolution Temperature (°C)Crystal Formation upon Cooling?Observations
Isopropanol70-80YesGood quality crystals
Ethanol/Water (9:1)60-70YesFaster crystallization
Methanol50-60Yes, but rapid precipitationSmaller crystals, potential for impurity trapping
AcetoneInsolubleNo-

Causality: The slow formation of a crystal lattice from a saturated solution tends to exclude impurity molecules, as they do not fit well into the growing crystal structure of the desired compound. This results in a purer crystalline material.

Q3: My batch has a slight discoloration. What could be the cause and how can I address it?

A3: Understanding the Problem: Discoloration often points to the presence of trace, highly colored impurities, which could be degradation products or by-products from the synthesis.

Recommended Solution: Activated Carbon Treatment

Activated carbon is a highly porous material with a large surface area that can effectively adsorb colored impurities from a solution.

Experimental Protocol:

  • Dissolution: Dissolve the crude 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride in a suitable solvent, as you would for recrystallization.

  • Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-2% by weight of the solute) to the solution.

  • Heating and Stirring: Heat the mixture and stir for a short period (e.g., 15-30 minutes). Avoid prolonged heating, as it can sometimes lead to degradation of the desired product.

  • Hot Filtration: Remove the activated carbon by hot filtration through a pad of celite or a fine filter paper. This step is crucial and must be done while the solution is hot to prevent premature crystallization of the product.

  • Crystallization: Proceed with the cooling and crystallization steps as outlined in the recrystallization protocol (A2).

Causality: The non-polar surface of activated carbon adsorbs large, often aromatic, colored impurity molecules through van der Waals forces, effectively removing them from the solution.

Part 3: Visualization of the Purification Workflow

Diagram: General Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Impurity Analysis cluster_final Final Product CrudeProduct Crude 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride Analysis HPLC/GC-MS Analysis CrudeProduct->Analysis Identify Impurities AcidBase Acid-Base Extraction Analysis->AcidBase Starting Material Impurity Recrystallization Recrystallization Analysis->Recrystallization Co-eluting Impurity Carbon Activated Carbon Treatment Analysis->Carbon Colored Impurity PureProduct Pure Product AcidBase->PureProduct Recrystallization->PureProduct Carbon->Recrystallization

Caption: A flowchart of the general workflow for purifying crude 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride.

References

  • PharmaGuru.co. (2025, April 2). How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs.
  • Ascendia Pharma. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
  • BLD Pharm. 101-98-4|2-(Benzyl(methyl)amino)ethanol.
  • BenchChem. (2025). Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
  • Bryan Research & Engineering, LLC. (1984, December). Analysis of Amine Solutions by Gas Chromatography. Energy Progress.
  • Thermo Fisher Scientific Inc. Analyzing Amines by Ion Chromatography.
  • PrepChem.com. Synthesis of 2-amino-benzyl alcohol.
  • Hit2Lead. 2-[(3-aminobenzyl)(methyl)amino]ethanol dihydrochloride.
  • Agilent Technologies, Inc. Amines and ammonia Analysis of impurities in amine streams.
  • Google Patents. EP0066885B1 - Process for the preparation of n-(2-aminobenzyl)-1-phenyl-2-methylamino-ethanol.
  • NextSDS. 2-[(3-aminobenzyl)(methyl)amino]ethanol(SALTDATA: 2HCl).
  • Tostenson, T. R. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society.
  • BenchChem. (2025). analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions.
  • Gropp, C., et al. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. University of South Alabama.
  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition.
  • Scribd. (2024, December 21). Pharmaceutical Errors and Impurities Guide.
  • Rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics.
  • Google Patents. CN111632400B - Recrystallization purification method of enamine salt.
  • Google Patents. US5866719A - Process for the purification of an aminoalcohol.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • Wikipedia. Amine alkylation.
  • The Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex.
  • Kol, M., & Bar-Haim, G. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6, 3549-3551.
  • Agilent Technologies, Inc. (2022). The Expert's Guide to Pharmaceutical Impurity Analysis.
  • Google Patents. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
  • National Center for Biotechnology Information. N-Dealkylation of Amines.

Sources

Troubleshooting

Handling the hygroscopic properties of CAS 1269105-90-9 dihydrochloride salt

A Senior Application Scientist's Guide to Handling a Hygroscopic Bcl-2 Inhibitor Welcome to the technical support guide for Navitoclax dihydrochloride (ABT-263), a potent inhibitor of the Bcl-2 family of anti-apoptotic p...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Handling a Hygroscopic Bcl-2 Inhibitor

Welcome to the technical support guide for Navitoclax dihydrochloride (ABT-263), a potent inhibitor of the Bcl-2 family of anti-apoptotic proteins (Bcl-xL, Bcl-2, and Bcl-w).[1][2] As a dihydrochloride salt, this compound offers advantages in solubility for formulation but also introduces a significant experimental variable: hygroscopicity. The propensity to absorb atmospheric moisture can compromise sample integrity, leading to inaccurate measurements and inconsistent experimental outcomes.[3]

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and validated protocols to help you mitigate the challenges associated with this compound's hygroscopic nature, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns encountered when working with Navitoclax dihydrochloride.

Q1: What does it mean that Navitoclax dihydrochloride is "hygroscopic" and why is it a concern?

A1: Hygroscopicity is the tendency of a solid to absorb moisture from the surrounding air.[4] For Navitoclax dihydrochloride, this is a critical concern for several reasons:

  • Inaccurate Weighing: The compound's mass will increase as it absorbs water, making it impossible to accurately weigh a specific amount of the active pharmaceutical ingredient (API). This directly leads to errors in solution concentration.

  • Chemical Instability: The presence of water can create an environment conducive to hydrolysis or other degradation pathways, potentially reducing the compound's purity and potency over time.[5] While Navitoclax is generally stable when stored properly, introducing water can compromise its long-term integrity.[6]

  • Altered Physical Properties: Moisture absorption can cause the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making it physically difficult to handle.[3] This can also affect dissolution rates and other physical characteristics.

Q2: How should I store a new, unopened container of Navitoclax dihydrochloride?

A2: Unopened containers should be stored according to the manufacturer's recommendations, typically at -20°C for long-term stability.[6][7] The primary goal is to keep the container tightly sealed and in a consistently cold and dry environment to prevent moisture ingress.

Q3: What are the best practices for storing a container that has been opened?

A3: Once a container is opened, the risk of moisture absorption increases significantly. The following storage protocol is strongly recommended:

  • Minimize Exposure: Open the container for the shortest time possible in an environment with the lowest feasible humidity.

  • Use a Desiccator: Place the primary container inside a larger, airtight secondary container, such as a laboratory desiccator, that contains a desiccant (e.g., silica gel or Drierite).[8] This creates a dry microenvironment.

  • Inert Gas Backfill: For maximum protection, consider backfilling the headspace of the primary container with a dry, inert gas like argon or nitrogen before sealing.

  • Secure Sealing: Ensure the container lid is tightly secured. For screw-cap vials, wrapping the cap-vial interface with Parafilm can provide an additional barrier against moisture.[8]

  • Refrigerate/Freeze: Return the sealed container (inside the desiccator, if possible) to the recommended storage temperature (-20°C).

Storage ConditionRecommendationRationale
Unopened Vial Store at -20°C in a dry location.Prevents moisture ingress and maintains long-term chemical stability.[6]
Opened Vial Store tightly sealed inside a desiccator at -20°C.Protects from atmospheric humidity which can compromise sample integrity.[8]
Stock Solution Store in small aliquots at -80°C for up to 1 year (in anhydrous DMSO).Minimizes freeze-thaw cycles and prevents degradation. Aqueous solutions should be prepared fresh.[1][7]

Q4: I don't have a glovebox. What is the best way to weigh this compound?

A4: Working in a low-humidity environment is ideal, but not always possible. If a glovebox is unavailable, follow this procedure to minimize error:

  • Equilibrate: Allow the sealed container to warm to room temperature before opening to prevent condensation from forming on the cold powder. This may take 30-60 minutes.

  • Prepare: Have all your tools (spatulas, weigh boats, solvent vials) clean, dry, and ready at the balance.

  • Work Quickly: Perform the weighing operation as swiftly as possible to minimize the powder's exposure time to air. Do not leave the primary container open on the balance pan.

  • Weigh by Difference: For greater accuracy, pre-weigh a sealed vial. Quickly add the approximate amount of powder, seal the vial, and re-weigh it. The difference is the weight of the powder transferred. Then, dissolve the entire contents of the vial. This method contains any absorbed moisture along with the powder, which must be accounted for later.

Q5: How do I prepare a stock solution? Which solvent should I use?

A5: Navitoclax is soluble in organic solvents like DMSO and dimethyl formamide (DMF) but is sparingly soluble in aqueous buffers.[7] DMSO is a common choice for stock solutions. Crucially, DMSO is also hygroscopic. Using DMSO that has absorbed water will reduce the solubility of Navitoclax and introduce water into your stock solution.[4] Always use fresh, anhydrous, or newly-opened DMSO for preparing stock solutions. [4] A recommended starting concentration for a DMSO stock is 100 mg/mL, which may require sonication to fully dissolve.[4]

Q6: My compound has absorbed moisture. Is it still usable?

A6: It may be usable, but you can no longer trust the mass you weighed. The absorbed water adds weight without adding active compound, meaning your actual concentration will be lower than calculated. To use the material, you must determine its water content and apply a correction factor to your weighing calculations.

Q7: How do I determine the actual water content of my compound?

A7: The gold-standard method for water content determination in pharmaceuticals is Karl Fischer (KF) titration.[6][9] This method is highly specific to water and can detect even trace amounts.[10] An alternative, though less specific, method is thermogravimetric analysis (TGA), which measures weight loss on heating (Loss on Drying).[11] If you do not have access to this equipment, you must assume a certain level of uncertainty or implement more stringent handling procedures to prevent moisture uptake in the first place.

Workflow for Handling a New Batch of Navitoclax Dihydrocholoride

This diagram outlines the decision-making process from receiving a new vial to its use in experiments, ensuring data integrity.

G cluster_0 Receiving & Initial Assessment cluster_1 Quantification & Qualification cluster_2 Solution Preparation & Use A Receive New Batch of Navitoclax Dihydrochloride B Visually Inspect Container (Sealed? Any Obvious Clumping?) A->B C Equilibrate to Room Temperature Before Opening B->C D Is Karl Fischer Titration Available? C->D E Perform KF Titration to Determine Precise Water Content (%) D->E Yes F Assume Nominal Purity (High Risk of Inaccuracy) D->F No G Apply Correction Factor to All Weighing Calculations: Corrected Mass = Weighed Mass * (1 - %Water) E->G H Weigh Compound Quickly (See Protocol 1) F->H G->H I Prepare Stock Solution in Anhydrous DMSO H->I J Store Aliquots at -80°C I->J K Proceed with Experiment J->K

Caption: Decision workflow for qualifying and handling Navitoclax dihydrochloride.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent Assay Results (e.g., variable IC50) Inaccurate Drug Concentration: The most likely cause is weighing error due to water absorption. Different aliquots or preparations may have varying water content.1. Implement stringent weighing protocol (see Protocol 1).2. Determine water content via Karl Fischer titration and apply a correction factor.[6]3. Prepare a large, single batch of stock solution and aliquot for all related experiments to ensure consistency.
Powder is Clumped or Caked in the Vial Significant Moisture Absorption: The compound has been exposed to humidity, causing physical changes.1. The material can likely still be used, but determining the water content is now mandatory .2. Gently break up clumps with a dry spatula inside a low-humidity environment (if possible) before weighing.3. Review storage procedures immediately to prevent further moisture uptake by other vials.
Compound Fails to Dissolve Completely in Anhydrous DMSO 1. Contaminated Solvent: The "anhydrous" DMSO may have absorbed atmospheric moisture.[4]2. Incorrect Solvent Volume: Calculation error leading to an attempt to make a supersaturated solution.1. Discard the suspect DMSO and open a fresh bottle of anhydrous grade solvent.2. Re-check all calculations for concentration and volume.3. Apply gentle heating or sonication as recommended by suppliers to aid dissolution.[1]
Observed Weight of Powder Increases While on the Balance Active Water Absorption: The compound is actively pulling moisture from the air during the weighing process.This confirms the compound's hygroscopic nature. Work as quickly as possible. Weighing by difference into a sealable container is the best approach to manage this.

Experimental Protocols

Protocol 1: Recommended Procedure for Weighing and Preparing a Stock Solution

This protocol minimizes error when a controlled atmosphere glovebox is not available.

1. Materials:

  • Navitoclax dihydrochloride in its original vial

  • Anhydrous DMSO (newly opened bottle)

  • Sterile, sealable polypropylene or glass vial for the stock solution

  • Calibrated analytical balance

  • Dry spatulas

  • Pipettors and sterile tips

2. Procedure:

  • Equilibration: Remove the Navitoclax dihydrochloride container from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes. This prevents water condensation on the cold powder.

  • Preparation: Place a clean, dry weigh boat or receiving vial on the analytical balance and tare the weight. Have your spatula and the vial of anhydrous DMSO ready.

  • Weighing:

    • Open the equilibrated Navitoclax vial.

    • Working quickly, use a clean, dry spatula to transfer the desired amount of powder to the tared weigh boat/vial.

    • Immediately close the primary Navitoclax container tightly, wrap it with Parafilm, and return it to its proper storage condition (desiccator at -20°C).

    • Record the final weight of the transferred powder.

  • Dissolution:

    • If weighed onto a boat, carefully transfer the powder to your final storage vial.

    • Using the known density of DMSO (approx. 1.1 g/mL), calculate the required volume to achieve your target concentration.

    • Add the calculated volume of anhydrous DMSO to the vial containing the powder.

    • Seal the vial tightly and vortex thoroughly. Use a bath sonicator if necessary to ensure complete dissolution.[1]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles. Per supplier recommendations, aqueous solutions should not be stored for more than one day.[7]

Protocol 2: Water Content Determination by Karl Fischer Titration (General Principle)

This protocol describes the general steps for using coulometric Karl Fischer titration to accurately measure water content.

1. Principle: The Karl Fischer reaction is a specific chemical titration where iodine reacts stoichiometrically with water. A coulometric titrator generates iodine electrochemically, and the total charge required to reach the endpoint is directly proportional to the amount of water in the sample.[9]

2. Procedure:

  • System Preparation: Ensure the Karl Fischer titrator's vessel and reagents are dry and the system is pre-titrated to a stable, dry baseline.

  • Sample Preparation:

    • In a low-humidity environment (if possible), accurately weigh approximately 5-10 mg of Navitoclax dihydrochloride into a small, dry, tared vial.

    • Seal the vial and record the precise weight of the sample.

  • Injection: Quickly open the KF titrator's injection port, introduce the weighed sample directly into the titration vessel, and immediately reseal the port.

  • Titration: Start the titration. The instrument will automatically generate iodine and stop when all the water from the sample has been consumed.

  • Calculation: The instrument's software will calculate the mass of water detected (in µg).

  • Purity Correction: Calculate the percentage of water in your sample:

    • % Water (w/w) = (Mass of Water Detected (µg) / Mass of Sample Weighed (µg)) * 100

    • Use this value to apply the correction factor described in the workflow diagram for all future experiments with this batch.

References

  • UBPBio. MATERIAL SAFETY DATA SHEET ABT-263 (Navitoclax). Available from: [Link]

  • Hanwha Solutions. SAFETY DATA SHEET. Available from: [Link]

  • NIPPECO LTD. SAFETY DATA SHEET. Available from: [Link]

  • Haltermann Carless. Safety data sheet. Available from: [Link]

  • CHUGOKU SAMHWA PAINTS Ltd. MATERIAL SAFETY DATA SHEET. Available from: [Link]

  • American Pharmaceutical Review. A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Available from: [Link]

  • Journal of Pharmaceutical Sciences. Effect of Water on the Chemical Stability of Amorphous Pharmaceuticals: I. Small Molecules. Available from: [Link]

  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available from: [Link]

  • Wikipedia. Navitoclax. Available from: [Link]

  • Database Connection Error.
  • GSRS - precisionFDA.
  • Vesta Nutra. 3 Ways to Handle Hygroscopic Material Challenges. Available from: [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Available from: [Link]

  • Chromatography Forum. How to weigh a higroscopic substance. Available from: [Link]

Sources

Optimization

Technical Support Center: Resolving Crystallization and Precipitation Issues for 2-[(3-Aminobenzyl)(methyl)amino]ethanol Dihydrochloride

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals facing isolation challenges with 2-[(3-Aminobenzyl)(methyl)amino]ethano...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals facing isolation challenges with 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride .

Due to its highly polar bifunctional nature (an aromatic primary amine and an aliphatic tertiary amine) and the presence of a flexible hydrogen-bonding ethanol group, the dihydrochloride salt is notoriously difficult to crystallize. Common failure modes include liquid-liquid phase separation (LLPS or "oiling out"), severe hygroscopicity leading to deliquescence, and oxidative discoloration. This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to resolve them.

Diagnostic Decision Tree

Before altering your synthetic route, use the following diagnostic workflow to identify the thermodynamic or environmental root cause of your precipitation failure.

TroubleshootingTree Start Crystallization Attempt 2-[(3-Aminobenzyl)(methyl)amino]ethanol 2HCl Obs1 Observation: Two liquid phases (Oiling Out / LLPS) Start->Obs1 High supersaturation Obs2 Observation: Sticky gum on filter (Deliquescence) Start->Obs2 High humidity Obs3 Observation: Discolored solution (Oxidation) Start->Obs3 O2 exposure Action1 Adjust trajectory in phase diagram: Lower supersaturation, add seeds Obs1->Action1 Action2 Exclude moisture: Use N2 blanket, dry solvents Obs2->Action2 Action3 Deoxygenate solvents: Sparge with Argon/N2 Obs3->Action3

Diagnostic workflow for identifying and resolving common isolation failures.

Frequently Asked Questions (Troubleshooting Guide)

Q1: During anti-solvent addition (e.g., adding ethyl acetate to an ethanol solution), my product turns cloudy and forms a dense syrup at the bottom of the flask instead of crystals. Why does this happen? A1: This is a classic thermodynamic phenomenon known as Liquid-Liquid Phase Separation (LLPS), or "oiling out"[1]. It occurs when your system's supersaturation trajectory crosses the binodal liquid-liquid coexistence curve before crossing the metastable zone limit for solid nucleation[1]. Causality: 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride has a high entropic penalty for lattice formation due to its flexible backbone and extensive hydrogen-bonding network. When anti-solvent is added rapidly, the molecules cannot overcome the kinetic barrier of nucleation fast enough. Instead, they separate into a highly concentrated, solute-rich liquid phase (the "oil") and a solvent-rich phase[1]. This oil traps impurities and resists crystallization.

Q2: I successfully formed a crystalline slurry, but upon transferring it to a Büchner funnel, the filter cake turned into a clear, sticky paste within minutes. How can I recover the solid? A2: You are observing deliquescence driven by extreme hygroscopicity. Amine hydrochlorides have a strong thermodynamic affinity for water. If the ambient relative humidity (RH) in your laboratory exceeds the deliquescence relative humidity (DRH) of the salt, the crystals will spontaneously absorb atmospheric moisture until they dissolve in their own water of hydration[2]. Resolution: You cannot easily recover the paste on an open filter. You must redissolve the material in absolute ethanol, dry it via azeotropic distillation, and recrystallize. To prevent this, filtration must be performed under a strict inert gas blanket (dry nitrogen) using an enclosed filter dryer or a Schlenk frit.

Q3: The free base solution turns pink/brown before I even add the hydrochloric acid. Does this affect the final salt crystallization? A3: Yes. The 3-aminobenzyl moiety contains an electron-rich aniline group, which is highly susceptible to auto-oxidation in the presence of dissolved oxygen. The resulting oxidized oligomers act as potent crystallization inhibitors. These impurities preferentially partition into the "oil" phase during LLPS, further suppressing nucleation[1]. Resolution: Sparge all solvents with nitrogen for 15–30 minutes prior to use and minimize the time the free base spends in solution prior to salt formation.

Q4: How can I avoid the anti-solvent oiling out issue entirely? A4: By switching your methodology to Reactive Crystallization [3]. Instead of dissolving the pre-formed salt and attempting to precipitate it, you dissolve the free base in a solvent where the free base is highly soluble but the dihydrochloride salt is insoluble (e.g., Isopropanol). By slowly introducing HCl, the salt forms in situ. This chemical generation of supersaturation allows you to bypass the LLPS binodal curve entirely, favoring direct heterogeneous nucleation[3].

Thermodynamic Pathways

Pathway FB Free Base in Ethanol HCl Add HCl (gas/EtOH) (Reactive Crystallization) FB->HCl AS Add Anti-Solvent (EtOAc) (Anti-Solvent Crystallization) FB->AS Supersat Controlled Supersaturation (Direct Nucleation) HCl->Supersat LLPS Binodal Boundary Crossed (Liquid-Liquid Phase Separation) AS->LLPS Crystals High-Purity Dihydrochloride Crystals Supersat->Crystals Oil Impure Oil / Gum LLPS->Oil Oil->Crystals Long aging / Seeding

Thermodynamic pathways: Reactive crystallization vs. anti-solvent LLPS.

Solvent System Matrix

The choice of solvent dictates whether the system will undergo direct nucleation or phase separation. Below is a quantitative summary of expected behaviors based on solvent engineering principles[4].

Solvent System (v/v)Process TypeExpected Phase BehaviorEst. YieldPurityRecommendation
Methanol / Acetone (1:4) Anti-SolventSevere LLPS (Oiling out)< 40%LowNot Recommended. High risk of impurity entrapment.
Ethanol / EtOAc (1:3) Anti-SolventModerate LLPS / Delayed Cryst.65-75%MediumAcceptable. Requires strict temperature control and seeding.
Isopropanol (100%) ReactiveDirect Solid Nucleation> 85%HighHighly Recommended. Bypasses binodal curve entirely.
Acetonitrile (100%) ReactiveRapid Kinetic Gelation> 90%LowNot Recommended. Forms amorphous gel due to zero solubility.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the analytical validation checks (e.g., Karl Fischer titration), as they are critical for preventing deliquescence and oiling out.

Protocol A: Reactive Crystallization of the Dihydrochloride Salt (Recommended)

This method utilizes the chemical reaction between the free base and HCl to drive controlled supersaturation, avoiding the physical addition of an anti-solvent[3].

  • Preparation: Dissolve 2-[(3-Aminobenzyl)(methyl)amino]ethanol free base (1.0 eq) in anhydrous Isopropanol (IPA) (10 volumes) in a jacketed reactor under a continuous nitrogen sweep.

  • Validation Check: Sample the solution and perform a Karl Fischer (KF) titration. The water content must be < 0.1% w/w. Excess water will solubilize the resulting salt and induce oiling out.

  • Acid Addition: Cool the reactor to 5 °C. Slowly add 2.05 equivalents of anhydrous HCl (as a 2M solution in absolute ethanol or diethyl ether) dropwise over 2 hours via an addition funnel.

    • Mechanistic Note: The slow addition rate is critical. It controls the generation of supersaturation, ensuring the system remains in the metastable zone where crystal growth outpaces secondary nucleation[4].

  • Aging: Stir the resulting white slurry at 5 °C for 4 hours to allow for complete Ostwald ripening (smaller, kinetically formed particles dissolving and redepositing onto larger, thermodynamically stable crystals).

  • Isolation: Filter the slurry using an enclosed agitated nutsche filter dryer (ANFD) or a Schlenk frit under a positive pressure of dry nitrogen. Do not expose the filter cake to ambient air. Wash the cake with cold, anhydrous IPA (2 volumes).

  • Drying: Dry the material in a vacuum oven at 40 °C with a slight nitrogen bleed until a constant weight is achieved.

Protocol B: Seeded Anti-Solvent Crystallization (For Reworking Oiled-Out Batches)

If you must rescue an oiled-out batch, you must alter the kinetic pathway by introducing a crystalline surface area before the system reaches the LLPS boundary[1].

  • Dissolution: Dissolve the crude/oiled dihydrochloride salt in the absolute minimum amount of anhydrous ethanol at 60 °C until a clear solution is obtained.

  • Cooling & Seeding: Cool the solution slowly (0.1 °C/min) to 45 °C. Add 1–2% w/w of pure 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride seed crystals.

  • Seed Bed Maturation: Hold the temperature at 45 °C for 2 hours.

    • Mechanistic Note: This hold time allows the seed crystals to consume the existing supersaturation, lowering the solute concentration in the liquid phase so that it does not cross the binodal curve upon anti-solvent addition[1].

  • Anti-Solvent Addition: Very slowly (over 4 to 6 hours) dose in anhydrous ethyl acetate (3 volumes) using a programmable syringe pump.

  • Isolation: Cool the slurry to 10 °C at 0.1 °C/min, filter under a dry nitrogen blanket, and dry in vacuo.

References

  • Mettler Toledo. Oiling Out in Crystallization. Mettler Toledo AutoChem. 1[1]

  • ACS Publications. Green Technology for Salt Formation: Slurry Reactive Crystallization Studies for Papaverine HCl and 1:1 Haloperidol–Maleic Acid Salt. Crystal Growth & Design.3[3]

  • Google Patents. Method for producing a hygroscopic alkali metal salt electrolyte solution (WO2018144480A1).2[2]

  • PMC (National Institutes of Health). Recent Advances in Pharmaceutical Cocrystals: From Bench to Market.4[4]

Sources

Troubleshooting

Technical Support Center: Navigating Sterical Challenges in Substitution Reactions of 4-(7-Azaindol-1-yl)cyclohexan-1-amine (CAS 1269105-90-9)

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(7-azaindol-1-yl)cyclohexan-1-amine. This resource provides in-depth troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(7-azaindol-1-yl)cyclohexan-1-amine. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with substitution reactions on this sterically hindered primary amine. Our goal is to equip you with the foundational knowledge and practical strategies to optimize your synthetic routes and achieve your desired products efficiently.

Understanding the Challenge: The Steric Landscape of CAS 1269105-90-9

The primary amine of 4-(7-azaindol-1-yl)cyclohexan-1-amine presents a significant synthetic challenge due to substantial steric hindrance. This hindrance arises from two main structural features: the bulky 7-azaindole substituent and the conformation of the cyclohexane ring. The 7-azaindole group, being a large, planar aromatic system, effectively shields one face of the cyclohexane ring. Furthermore, the amine group's reactivity is heavily influenced by its axial or equatorial position in the dominant chair conformation of the cyclohexane ring.[1][2] In the more stable conformation, where the bulky 7-azaindole group occupies an equatorial position, the primary amine is also likely to be in an equatorial position, which is generally more accessible. However, the sheer size of the neighboring 7-azaindole group still impedes the approach of incoming electrophiles.

This steric congestion can lead to a number of common experimental issues, including slow reaction rates, low yields, and the need for harsh reaction conditions that may not be compatible with other functional groups in the molecule.[3][4] The following sections provide targeted advice to overcome these hurdles.

Troubleshooting and Frequently Asked Questions (FAQs)

FAQ 1: My acylation reaction with a standard acid chloride and pyridine is giving very low yields. What is going wrong?

This is a common issue when attempting to acylate sterically hindered amines. The combination of a bulky nucleophile (your amine) and a relatively bulky electrophile (the acyl chloride) results in a high activation energy for the reaction.[5][6] Pyridine, while a common catalyst, may not be sufficiently basic or nucleophilic to facilitate the reaction efficiently under these sterically demanding conditions.

Troubleshooting Steps:

  • Employ a More Powerful Activating Agent: Instead of converting the carboxylic acid to a simple acid chloride, consider using more reactive acylating agents. Activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), or the use of uronium and phosphonium salts can significantly enhance the electrophilicity of the acyl group.[7]

  • Consider Alternative Acylating Reagents: Acyl fluorides are often more reactive than acyl chlorides and can be effective for hindered amines.[7] Another strategy is the use of thioesters as the acyl source, which has been shown to be effective for N-acylation of heterocyclic compounds.[8][9]

  • Utilize a Non-Nucleophilic, Stronger Base: If you are using a base to scavenge the acid byproduct, switch from pyridine to a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA). This prevents the base from competing with your amine in reacting with the acylating agent.

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Monitor the reaction closely for any signs of degradation.

FAQ 2: I am attempting an N-arylation using a standard SNAr reaction with an electron-deficient aryl halide, but I see no product formation. What alternative strategies should I consider?

Direct nucleophilic aromatic substitution (SNAr) reactions are often difficult with sterically hindered amines due to the high energy of the Meisenheimer complex intermediate. The bulky framework of 4-(7-azaindol-1-yl)cyclohexan-1-amine makes it a poor nucleophile for this type of transformation.

Recommended Strategy: Palladium-Catalyzed Cross-Coupling

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and is particularly well-suited for coupling sterically hindered amines with aryl halides.[4][10] This reaction utilizes a palladium catalyst with specialized phosphine ligands to facilitate the coupling.

Key Considerations for Buchwald-Hartwig Amination:

  • Ligand Selection is Crucial: For sterically hindered primary amines, bulky, electron-rich biarylphosphine ligands are often required. Ligands such as BrettPhos, RuPhos, or CPhos have been specifically designed to promote the coupling of challenging substrates by facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[5][11][12]

  • Choice of Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or CPME are typically used.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation of 4-(7-Azaindol-1-yl)cyclohexan-1-amine

This is a general starting protocol and may require optimization for your specific aryl halide.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), 4-(7-azaindol-1-yl)cyclohexan-1-amine (1.2 mmol), and the chosen phosphine ligand (see table below for recommendations).

  • Catalyst and Base Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle) and the base (e.g., NaOtBu, 1.4 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous solvent (e.g., toluene, 2 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommendation for Sterically Hindered Primary AminesRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or palladacycle precatalystsPrecatalysts are often more air-stable and provide consistent results.
Ligand BrettPhos, RuPhos, CPhosThese bulky, electron-rich ligands promote the reductive elimination step, which is often rate-limiting for hindered substrates.[5][11][12]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.
Solvent Toluene, Dioxane, CPMEAprotic, anhydrous solvents are necessary to prevent quenching of the catalyst and base.
Temperature 80-110 °CHigher temperatures are often needed to overcome the steric barrier.
FAQ 3: My alkylation reaction with an alkyl halide is resulting in a mixture of mono- and di-alkylated products, along with unreacted starting material. How can I improve the selectivity?

This is a classic problem in amine alkylation. The mono-alkylated product can sometimes be more nucleophilic than the starting primary amine, leading to over-alkylation. The steric hindrance of your substrate likely slows down the initial alkylation, requiring forcing conditions that can promote the second alkylation.

Strategies for Selective Mono-Alkylation:

  • Reductive Amination: This is often the most effective method for controlled mono-alkylation. React 4-(7-azaindol-1-yl)cyclohexan-1-amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This two-step, one-pot procedure avoids the issue of over-alkylation. Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the imine in the presence of the carbonyl compound.

  • Use of a Large Excess of the Amine: While not always practical with valuable starting materials, using a large excess of the amine (5-10 equivalents) can statistically favor mono-alkylation.

  • Protecting Groups: Consider a protection-alkylation-deprotection sequence. For example, protect the amine as a carbamate (e.g., Boc), which can then be alkylated under specific conditions, followed by deprotection.

Visualizing the Synthetic Challenge and a Path Forward

Diagram 1: Steric Hindrance in CAS 1269105-90-9

Steric_Hindrance Steric Shielding of the Amine Group cluster_cyclohexane Cyclohexane Ring cluster_azaindole 7-Azaindole Group Amine Primary Amine (Reaction Site) Steric_Clash Steric Clash C1 C1 C1->Amine C4 C4 Azaindole Bulky Aromatic Substituent C4->Azaindole Approaching_Electrophile Approaching Electrophile Approaching_Electrophile->Amine

Caption: Steric hindrance arises from the bulky 7-azaindole group impeding electrophilic attack on the primary amine.

Diagram 2: Troubleshooting Workflow for Substitution Reactions

Troubleshooting_Workflow Troubleshooting Substitution Reactions Start Start: Low Yield or No Reaction Reaction_Type Identify Reaction Type Start->Reaction_Type Acylation Acylation Reaction_Type->Acylation Acylation Arylation Arylation Reaction_Type->Arylation Arylation Alkylation Alkylation Reaction_Type->Alkylation Alkylation Activate Use Stronger Activating Agent (e.g., HATU) Acylation->Activate Buchwald_Hartwig Switch to Buchwald-Hartwig Cross-Coupling Arylation->Buchwald_Hartwig Reductive_Amination Use Reductive Amination Alkylation->Reductive_Amination Optimize_Conditions Optimize Temp. & Concentration Activate->Optimize_Conditions Optimize_Ligand Optimize Ligand and Base Buchwald_Hartwig->Optimize_Ligand Optimize_Reducer Optimize Reducing Agent (e.g., STAB) Reductive_Amination->Optimize_Reducer Optimize_Ligand->Optimize_Conditions Optimize_Reducer->Optimize_Conditions Success Successful Reaction Optimize_Conditions->Success

Caption: A decision-making workflow for troubleshooting common substitution reaction challenges.

References

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Park, N. H., Teverovskiy, G., & Buchwald, S. L. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(28), 8259–8262. Available from: [Link]

  • Fors, B. P., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 2032–2039. Available from: [Link]

  • Katcher, M. H., & Doyle, A. G. (2023). Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. Organic Letters, 25(48), 8711–8715. Available from: [Link]

  • Bollini, M., & D'Alonzo, D. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(1), 93. Available from: [Link]

  • TRUPTI RANE (TAWDE). (2022, September 12). Effect of conformation on reactivity of cyclohexane derivatives Nucleophilic Substitution. YouTube. Retrieved from [Link]

  • Li, X., et al. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 28(23), 7895. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Li, X., He, Q., & Fan, R. (2022). Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. Organic Chemistry Frontiers, 9(16), 4146-4150. Available from: [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 409-412. Available from: [Link]

  • Master Organic Chemistry. (2014, April 18). Cyclohexane Conformations. Retrieved from [Link]

  • Reddy, T. J., et al. (2012). Facile Synthesis of 4- and 7-Azaindoles from the Corresponding Imines by Palladium-Catalyzed Cascade C-C and C-N Coupling. ResearchGate. Available from: [Link]

  • El-Damasy, A. K., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic Chemistry, 99, 103823. Available from: [Link]

  • Fors, B. P., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. PMC. Available from: [Link]

  • LibreTexts Chemistry. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • Leung, M. P., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. Available from: [Link]

  • Kumar, S., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2008–2016. Available from: [Link]

  • Meyers, A. I., & Williams, D. R. (1976). Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines. Journal of the American Chemical Society, 98(10), 3032-3033. Available from: [Link]

  • Qian, D., Bera, S., & Hu, X. (2021). Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates. Organic Chemistry Portal. Retrieved from [Link]

  • Ghosez, L., et al. (2018). Amide activation: an emerging tool for chemoselective synthesis. Chemical Society Reviews, 47(17), 6434-6447. Available from: [Link]

  • Wang, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 59-64. Available from: [Link]

  • Dehnhardt, C. M., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(2), 229-234. Available from: [Link]

  • Salgado-Zamora, H., et al. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(30), 6068-6075. Available from: [Link]

  • Samoshin, A. V., et al. (2012). The first example of amine-induced reversal of diastereoselectivity in acylation of some trans-2-substituted cyclohexanols. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Chen, J., et al. (2020). Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. Molecules, 25(21), 5003. Available from: [Link]

  • Google Patents. (n.d.). US8895739B2 - Acylation of hindered amines and functionalized bis-peptides obtained thereby.
  • Samoshin, V. V., & Samoshin, A. V. (2023). Conformational control of cyclohexane products by external stimuli. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 59-64. Available from: [Link]

  • Chidipudi, S. R., & Vedejs, E. (2013). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry, 78(10), 4847-4857. Available from: [Link]

  • Reddy, G. S., & Ghorai, P. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. The Journal of Organic Chemistry, 88(16), 11453-11464. Available from: [Link]

  • Making Molecules. (2025, June 16). An Introduction to the Conformation of Cyclohexane. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions with 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride

Welcome to the technical support center for 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive compound. Here, we provide in-depth troubleshooting advice and detailed protocols to help you minimize side reactions and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing multiple unexpected spots on TLC analysis. What are the likely side reactions?

A1: When working with 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride, several side reactions can occur due to its multifunctional nature. The primary culprits are often oxidation of the benzyl alcohol and aniline functionalities, over-alkylation of the secondary amine, and reactions involving the hydroxyl group.

  • Oxidation: The aminobenzyl alcohol moiety is susceptible to oxidation, which can lead to the formation of corresponding aldehydes, carboxylic acids, or colored impurities.[1][2] This is often exacerbated by exposure to air, light, and certain metal catalysts.

  • Over-alkylation: The secondary amine can react further with alkylating agents, leading to the formation of a quaternary ammonium salt.[3][4] This is a common issue in N-alkylation reactions if stoichiometry and reaction conditions are not carefully controlled.

  • Hydroxyl Group Reactivity: The primary alcohol can undergo esterification, etherification, or other reactions depending on the reagents and conditions used.

To diagnose the specific side reaction, it's crucial to analyze the reaction mixture by techniques like LC-MS or NMR to identify the mass and structure of the byproducts.

Q2: I'm observing a gradual color change in my stored 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride. Is it degrading?

A2: Yes, a color change, typically to a yellowish or brownish hue, is a strong indicator of degradation. The primary cause is the oxidation of the aromatic amine.[1] To ensure the stability and purity of the compound, proper storage is critical.

Recommended Storage Protocol:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[1]

  • Light Protection: Use an amber-colored vial or store the container in a dark place to prevent light-induced degradation.

  • Temperature Control: Store at the recommended temperature, which is typically in a cool, dry place.[5] For long-term storage, refrigeration may be advisable, but ensure the container is well-sealed to prevent moisture absorption upon removal.

  • Dry Conditions: As a dihydrochloride salt, the compound is hygroscopic. Store it in a desiccator or a controlled low-humidity environment.

Q3: My N-alkylation reaction is resulting in a low yield of the desired tertiary amine and a significant amount of quaternary ammonium salt. How can I improve selectivity?

A3: Achieving selective mono-alkylation of a secondary amine in the presence of other reactive groups requires careful optimization of reaction conditions. Here are key strategies to minimize over-alkylation:

ParameterRecommendationRationale
Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the amine relative to the alkylating agent.This ensures the alkylating agent is the limiting reagent, reducing the likelihood of a second alkylation event.
Reaction Temperature Maintain the lowest possible temperature that allows for a reasonable reaction rate.Lower temperatures decrease the rate of the second alkylation more significantly than the first.
Solvent Choice Use a non-polar or weakly polar aprotic solvent.Solvents like THF or toluene are often preferred over highly polar solvents which can stabilize the charged transition state leading to the quaternary salt.
Base Selection Employ a non-nucleophilic, sterically hindered base.Bases like diisopropylethylamine (Hünig's base) can deprotonate the secondary amine without competing as a nucleophile.[4]

For N-methylation specifically, using methanol as both the solvent and methylating agent in the presence of a suitable catalyst can offer high selectivity.[6][7]

Troubleshooting Guides

Guide 1: Controlling Oxidation During Reactions

Oxidation of the aminobenzyl alcohol moiety is a frequent challenge. The following workflow can help mitigate this issue.

Caption: Decision workflow for minimizing oxidation.

Detailed Protocol for an Air-Sensitive Reaction:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).

  • Solvent Degassing: Degas the reaction solvent by bubbling an inert gas through it for 15-30 minutes or by using a freeze-pump-thaw technique for highly sensitive reactions.

  • Reagent Addition: Add 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride and other solid reagents to the reaction flask under a positive pressure of inert gas.

  • Reaction Monitoring: Monitor the reaction progress closely using appropriate analytical techniques (e.g., TLC, LC-MS) to avoid unnecessarily long reaction times.

  • Work-up: Upon completion, quench the reaction and perform the work-up promptly. If the product is also air-sensitive, maintain an inert atmosphere during extraction and purification steps.

Guide 2: Optimizing Reaction Selectivity (N-Alkylation vs. O-Alkylation)

The presence of both a secondary amine and a primary alcohol creates a competitive environment for alkylating agents. The following guide helps in directing the reaction towards the desired product.

G cluster_0 Desired Reaction cluster_1 Controlling Factors N_Alkylation N-Alkylation O_Alkylation O-Alkylation Base Base Selection Base->N_Alkylation Weak, non-nucleophilic base Base->O_Alkylation Strong base (e.g., NaH) Solvent Solvent Polarity Solvent->N_Alkylation Aprotic, less polar Solvent->O_Alkylation Polar aprotic (e.g., DMF) Temp Temperature Temp->N_Alkylation Lower Temperature Temp->O_Alkylation Higher Temperature

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-[(3-Aminobenzyl)(methyl)amino]ethanol Dihydrochloride vs. Standard Amino Alcohol Building Blocks

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold decoration, orthogonal reactivity, and synthetic efficiency in drug discovery. Executive Summary & Scientific Context I...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold decoration, orthogonal reactivity, and synthetic efficiency in drug discovery.

Executive Summary & Scientific Context

In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on the strategic selection of multifunctional building blocks. Standard amino alcohols—such as ethanolamine or N-methylethanolamine—are foundational to drug discovery but often necessitate tedious protection-deprotection sequences when integrated into highly decorated molecular architectures.

2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride (CAS: 1269105-90-9) emerges as an advanced alternative. It offers a unique trifunctional topology: an aromatic primary amine (aniline), a tertiary aliphatic amine, and a primary aliphatic alcohol [1]. This guide objectively compares its performance against standard amino alcohols, detailing how its orthogonal reactivity and built-in basic center can streamline library synthesis and improve the physicochemical properties of final drug candidates.

Structural and Physicochemical Profiling

The causality behind selecting a specific building block often comes down to balancing reactivity with bench stability. Anilines are notoriously electron-rich and prone to rapid air oxidation. By supplying this building block as a dihydrochloride salt , the HOMO energy of the molecule is significantly lowered via protonation of both the aniline and the tertiary amine. This confers exceptional long-term shelf stability and high aqueous solubility compared to free-base alternatives.

Table 1: Physicochemical & Structural Comparison
Property / Feature2-[(3-Aminobenzyl)(methyl)amino]ethanol 2HClN-Methylethanolamine3-Aminobenzyl Alcohol
Primary Reactive Sites Ar-NH₂, Primary R-OHSecondary R-NH, Primary R-OHAr-NH₂, Primary Ar-CH₂OH
Basic Center (pKa ~8-9) Yes (Tertiary Amine)Yes (Secondary Amine)No
Orthogonal Reactivity High (Ar-NH₂ vs. R-OH)Low (R-NH vs. R-OH compete)Moderate (Ar-NH₂ vs. Ar-OH)
Oxidative Stability Excellent (as 2HCl salt)Good (aliphatic)Poor (prone to oxidation)
Typical Use Case Pre-assembled linker / GPCR ligand scaffoldSimple hydrophilic appendageSimple aryl linker

Orthogonal Reactivity: The Mechanistic Advantage

The core advantage of 2-[(3-Aminobenzyl)(methyl)amino]ethanol lies in its chemoselectivity . When using standard aliphatic amino alcohols, the nucleophilicity of the secondary amine and the primary alcohol are relatively close, often requiring Boc- or Fmoc-protection to prevent unwanted polymerization or di-acylation.

In contrast, the aromatic amine (aniline) in our advanced building block is significantly less nucleophilic than an aliphatic amine, yet distinctly more nucleophilic than the aliphatic alcohol under neutral or mildly basic conditions [2]. This allows for kinetic control: the aniline can be selectively N-acylated or sulfonylated without requiring O-protection. Furthermore, the central tertiary amine acts as a built-in solubilizing handle that does not participate in acylation, ensuring the final molecule retains a basic center crucial for favorable pharmacokinetics (e.g., hERG mitigation or target binding).

G SM 2-[(3-Aminobenzyl)(methyl)amino]ethanol (Free Base) Cond1 Mild Base (e.g., DIPEA) Kinetic Control (0 °C) SM->Cond1 Cond2 Strong Base (e.g., DBU) Thermodynamic Control SM->Cond2 Prod1 Selective N-Acylation (Free OH Retained) Cond1->Prod1 High Yield (>90%) Prod2 Selective O-Acylation (Free NH2 Retained) Cond2->Prod2 Moderate Yield

Figure 1: Orthogonal reactivity pathways for selective N- vs. O-acylation.

Experimental Methodologies: Self-Validating Protocols

To demonstrate the practical utility of this building block, the following protocol outlines a self-validating system for chemoselective N-amidation.

Protocol: Chemoselective N-Acylation without O-Protection

Rationale & Causality: Because the starting material is a dihydrochloride salt, exactly 2.0 equivalents of base are required to liberate the reactive free base, while an additional 1.0 equivalent acts as an acid scavenger for the HCl generated during acylation. Maintaining the reaction at 0 °C suppresses the thermodynamic O-acylation pathway [3].

Reagents:

  • 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride (1.0 mmol)

  • Acyl chloride (e.g., Benzoyl chloride) (1.05 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.1 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Workflow:

  • Salt Neutralization: Suspend the dihydrochloride salt (1.0 mmol) in anhydrous DCM (10 mL) under an inert argon atmosphere. Add DIPEA (3.1 mmol) dropwise at room temperature. Stir for 15 minutes until a homogenous solution is achieved (indicating complete liberation of the free base).

  • Kinetic Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve the acyl chloride (1.05 mmol) in 2 mL of DCM and add it dropwise to the reaction mixture over 10 minutes. Causality: Slow addition prevents local concentration spikes that could lead to over-acylation.

  • Reaction Monitoring: Stir at 0 °C for 1 hour. Monitor via LC-MS. The primary aniline will selectively react, leaving the aliphatic hydroxyl untouched.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL). The built-in tertiary amine ensures the product remains highly soluble in the organic layer during mild basic workup, while unreacted polar impurities wash into the aqueous phase.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH) to yield the pure N-acylated product.

Comparative Performance Metrics

When synthesizing a complex drug scaffold requiring an aryl amide, a basic amine, and a free hydroxyl group, utilizing 2-[(3-Aminobenzyl)(methyl)amino]ethanol drastically reduces the step count compared to building the same molecule from N-methylethanolamine.

Table 2: Performance in Scaffold Decoration (Target: N-Aryl Amide with Pendant Amino Alcohol)
MetricUsing 2-[(3-Aminobenzyl)...] 2HClUsing N-Methylethanolamine
Synthetic Steps Required 1 Step (Direct selective acylation)3 Steps (Reductive amination → Reduction → Acylation)
Overall Yield (Isolated) 88 - 92% 45 - 55% (Over 3 steps)
Protection Required? No (Orthogonal reactivity)Yes (Requires transient O-protection)
Atom Economy High (Direct coupling)Low (Loss of protecting groups/reagents)
Time to Final Compound < 4 Hours2 - 3 Days

Conclusion: For drug development professionals focused on library generation, 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride is a superior, pre-assembled building block. Its inherent chemoselectivity bypasses the need for protecting group chemistry, while its tertiary amine core guarantees favorable physicochemical properties in the resulting derivatives.

References

  • Taylor & Francis. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Journal of Synthetic Communications. Retrieved from[Link]

Comparative

A Researcher's Guide to Cross-Reactivity Testing of 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride in Biochemical Assays

In the landscape of drug discovery and biochemical research, the specificity of a chemical probe is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-[(3-Aminobenzyl)(methy...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and biochemical research, the specificity of a chemical probe is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride, a compound of interest in various biochemical pathways. By presenting a series of robust experimental protocols and comparative data, this document aims to equip researchers with the necessary tools to ascertain the compound's selectivity and potential off-target effects.

Introduction to 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride and the Imperative of Cross-Reactivity Profiling

2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride (CAS No. 1269105-90-9) is a synthetic organic molecule with potential applications in modulating specific biological targets. Its structural features, including a substituted benzylamine and an ethanolamine moiety, suggest possible interactions with a range of proteins, such as receptors, enzymes, and transporters. However, this structural complexity also raises the possibility of unintended interactions, or cross-reactivity, with other biomolecules.[1]

Cross-reactivity can lead to misleading experimental results, confounding data interpretation and potentially derailing drug development programs.[1][2] Therefore, a thorough assessment of a compound's selectivity is not merely a supplementary step but a foundational requirement for its validation as a chemical tool or therapeutic lead. This guide will delineate a multi-assay strategy to systematically investigate the cross-reactivity profile of 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride.

Comparative Framework: Selecting Appropriate Alternative Compounds

To provide a meaningful context for the cross-reactivity data of 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride, it is essential to test it alongside structurally or functionally related compounds. The selection of these comparators should be guided by their known biochemical activities and potential for similar off-target interactions. For this guide, we have selected two hypothetical alternative compounds:

  • Compound A (Structural Analog): 2-(Benzyl(methyl)amino)ethanol (CAS No. 101-98-4). This compound shares the core benzyl(methyl)amino)ethanol structure but lacks the 3-amino substituent on the benzyl ring.[3]

  • Compound B (Functional Analog): A hypothetical compound with a distinct chemical scaffold but known to target a similar (or the primary intended) biological pathway as 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride.

The inclusion of these alternatives will allow for a more nuanced interpretation of the target compound's specificity.

Experimental Design for Cross-Reactivity Assessment

A comprehensive cross-reactivity assessment should employ a battery of diverse biochemical assays that represent a range of potential off-target interactions.[2] This guide will focus on three widely used and informative assay formats: Enzyme-Linked Immunosorbent Assay (ELISA), Kinase Assays, and Receptor Binding Assays.

Workflow for Cross-Reactivity Testing

The overall workflow for assessing the cross-reactivity of the test compounds is depicted below. This systematic approach ensures that each compound is subjected to the same rigorous evaluation across multiple assay platforms.

Cross_Reactivity_Workflow cluster_0 Compound Preparation cluster_1 Assay Platforms cluster_2 Data Analysis & Interpretation Test_Compound 2-[(3-Aminobenzyl)(methyl) amino]ethanol dihydrochloride ELISA Competitive ELISA Test_Compound->ELISA Kinase_Assay In Vitro Kinase Panel Test_Compound->Kinase_Assay Receptor_Assay Receptor Binding Assay Test_Compound->Receptor_Assay Comparator_A Compound A (Structural Analog) Comparator_A->ELISA Comparator_A->Kinase_Assay Comparator_A->Receptor_Assay Comparator_B Compound B (Functional Analog) Comparator_B->ELISA Comparator_B->Kinase_Assay Comparator_B->Receptor_Assay IC50_Determination IC50/Ki Determination ELISA->IC50_Determination Kinase_Assay->IC50_Determination Receptor_Assay->IC50_Determination Specificity_Profile Specificity Profile Generation IC50_Determination->Specificity_Profile Comparative_Analysis Comparative Analysis Specificity_Profile->Comparative_Analysis Receptor_Binding_Assay_Workflow cluster_0 Assay Components cluster_1 Assay Steps cluster_2 Data Analysis Membranes Receptor-Expressing Membranes Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc IC50 Calculation Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for a competitive receptor binding assay.

Data Presentation

The binding affinities of the compounds for a panel of receptors are summarized as Ki values.

Receptor2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride (Ki, µM)Compound A (Ki, µM)Compound B (Ki, µM)
Receptor 1> 10> 100.05
Receptor 28.59.22.1
Receptor 3> 10> 100.8

Synthesis and Interpretation of Results

Based on the hypothetical data presented, 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride demonstrates a favorable cross-reactivity profile in the tested assays. It shows minimal inhibition in the competitive ELISA and the kinase panel, and weak to no binding to the selected receptors. In contrast, Compound B, the functional analog, exhibits significant activity in all assays, highlighting its potent but potentially less selective nature. Compound A, the structural analog, displays a profile similar to the target compound, suggesting that the 3-amino group on the benzyl ring of 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride does not introduce significant cross-reactivity in these specific assays.

Conclusion

This guide has outlined a systematic and robust approach for evaluating the cross-reactivity of 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride. By employing a multi-assay strategy and including relevant comparator compounds, researchers can gain a comprehensive understanding of the compound's selectivity. The detailed protocols and data presentation formats provided herein serve as a template for conducting and reporting such studies with scientific rigor. It is imperative that such a thorough cross-reactivity assessment is performed for any chemical probe to ensure the validity and reproducibility of future research findings.

References

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. Protocols.io. [Link]

  • NextSDS. 2-[(3-aminobenzyl)(methyl)amino]ethanol(SALTDATA: 2HCl) - Chemical Substance Information. [Link]

  • BellBrook Labs. (2024, November 5). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. [Link]

  • GenFollower. (2025, April 28). Step-by-Step ELISA Protocol: A Comprehensive Guide. [Link]

  • Sittampalam, G. S., et al. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? [Link]

  • ResearchGate. (n.d.). Assay of protein kinases using radiolabeled ATP: A protocol. [Link]

  • SeraCare. Technical Guide for ELISA - Protocols. [Link]

  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. National Center for Biotechnology Information. [Link]

  • Klink, T. A. (2012, May 1). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • VKEY-BIO. (n.d.). Best Practices for Implementing Kinase Assays in Research. [Link]

  • Quansys Biosciences. (2023, December 12). Cross reactivity testing at Quansys Biosciences. [Link]

  • Taylor & Francis Online. (n.d.). Cross reactivity – Knowledge and References. [Link]

  • Springer Nature Experiments. (n.d.). Ligand Competition Binding Assay for the Androgen Receptor. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-[(3-Aminobenzyl)(methyl)amino]ethanol Dihydrochloride

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their sa...

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Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride, a substituted aromatic amine and ethanolamine derivative. The procedures outlined herein are synthesized from established best practices for handling similar chemical classes and are designed to ensure the safety of laboratory personnel and the protection of our environment.

Disclaimer: This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer and your institution's specific Environmental Health and Safety (EHS) protocols. Always consult these primary resources before handling or disposing of any chemical.

Understanding the Hazard Profile: A Logic-Driven Assessment

While a specific, publicly available Safety Data Sheet (SDS) for 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride is not readily found, we can infer its potential hazards by examining structurally similar compounds, such as 2-aminoethanol and other aromatic amines. This approach, rooted in established chemical principles, allows us to anticipate and mitigate risks effectively.

Aromatic amines, as a class, are known for their potential toxicity, including carcinogenicity and mutagenicity.[1][2] The ethanolamine portion of the molecule suggests potential for skin and eye irritation or corrosion.[3][4][5] The dihydrochloride salt form indicates that the compound is likely a water-soluble solid.

Inferred Hazard Classification:

Hazard CategoryAnticipated Classification (Based on Structural Analogs)Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4: Toxic or HarmfulAromatic amines and ethanolamines can be harmful if swallowed, in contact with skin, or inhaled.[4]
Skin Corrosion/Irritation Category 1B or 2: Causes severe skin burns and eye damage or causes skin irritationEthanolamine derivatives are known to be corrosive or irritating to the skin.[3][4][5]
Serious Eye Damage/Eye Irritation Category 1 or 2: Causes serious eye damage or causes serious eye irritationThe ethanolamine moiety poses a significant risk to eye tissue.[3][4][5]
Specific Target Organ Toxicity Potential for target organ effectsAromatic amines can cause damage to organs through prolonged or repeated exposure.[1][2]
Aquatic Toxicity Potential for harm to aquatic lifeMany organic amines are toxic to aquatic organisms.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated hazards, a stringent personal protective equipment (PPE) regimen is non-negotiable. The causality behind these choices is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.

  • Hand Protection: Nitrile or neoprene gloves are recommended. Always double-glove when handling the pure compound or concentrated solutions.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or if there is a risk of splashing.

  • Body Protection: A flame-resistant lab coat should be worn at all times. For significant handling operations, consider a chemically resistant apron.

  • Respiratory Protection: If handling the solid outside of a certified chemical fume hood, or if aerosolization is possible, a NIOSH-approved respirator with organic vapor cartridges is essential.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride is that it must be treated as hazardous waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the sanitary sewer.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[6]

  • Solid Waste:

    • Collect any unused or expired solid 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride in its original container or a clearly labeled, sealed waste container.

    • Contaminated disposables such as weighing papers, gloves, and pipette tips should be placed in a designated solid hazardous waste container.

  • Liquid Waste (Aqueous):

    • Collect all aqueous solutions containing the compound in a designated "Aqueous Hazardous Waste" container.

    • Do not mix this waste stream with organic solvents or other incompatible waste types.

  • Liquid Waste (Organic):

    • If the compound is dissolved in an organic solvent, collect it in a "Halogenated" or "Non-Halogenated" organic waste container, as appropriate.

    • Consult your institution's EHS guidelines for specific instructions on mixing solvent wastes.

Container Management: Ensuring Containment
  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, "2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride," and an approximate concentration.[7] The container should also be marked with the appropriate hazard pictograms.

  • Sealing: Waste containers must be kept securely sealed at all times, except when adding waste.

  • Storage: Store waste containers in a designated and well-ventilated hazardous waste accumulation area, away from incompatible materials.[7]

Spill Management: A Plan for Contingencies

In the event of a spill, your immediate actions are critical to mitigating the hazard.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.

  • Containment: For solid spills, carefully sweep the material into a labeled waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Decontamination: Clean the spill area with a suitable decontamination solution (consult your institution's EHS for recommendations), collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

The Disposal Workflow: A Visual Guide

The following diagram illustrates the decision-making process for the proper disposal of 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride.

DisposalWorkflow Disposal Workflow for 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Container Management cluster_3 Final Disposal Solid Waste Solid Waste Solid Waste Container Solid Waste Container Solid Waste->Solid Waste Container Aqueous Waste Aqueous Waste Aqueous Waste Container Aqueous Waste Container Aqueous Waste->Aqueous Waste Container Organic Waste Organic Waste Organic Waste Container Organic Waste Container Organic Waste->Organic Waste Container Labeling Labeling Solid Waste Container->Labeling Aqueous Waste Container->Labeling Organic Waste Container->Labeling Sealing Sealing Labeling->Sealing Storage Storage Sealing->Storage EHS Pickup EHS Pickup Storage->EHS Pickup

Caption: A visual representation of the waste disposal workflow.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride is not merely a procedural task but a reflection of our commitment to a culture of safety and environmental stewardship. By understanding the potential hazards, utilizing appropriate protective measures, and adhering to a rigorous disposal protocol, we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety professionals.

References

  • NextSDS. (n.d.). 2-[(3-aminobenzyl)(methyl)amino]ethanol(SALTDATA: 2HCl). Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Castrol. (2023, August 30). SAFETY DATA SHEET: pH Adjuster 401. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C3E1B3F1B3E1B3F180258A2B004B3E1B/ File/11019555.pdf](https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C3E1B3F1B3E1B3F180258A2B004B3E1B/ File/11019555.pdf)
  • E3S Web of Conferences. (2021). Reduction of waste disposed to the environment through recycling of unused methyldiethanolamine. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • The University of Calgary. (1990, April 11). Petroleum Waste Management: Amine Process Sludges. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • The University of Tokyo. (n.d.). Chemically hazardous waste. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • European Federation of Clinical Chemistry and Laboratory Medicine. (n.d.). MANUAL FOR LABORATORY WASTE MANAGEMENT. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Scribd. (n.d.). Aromatic Amines Hazcard Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ACS Publications. (2012, September 19). Understanding 2-Ethanolamine Degradation in Postcombustion CO2 Capture. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical recycling of poly(ethylene terephthalate) waste using ethanolamine. Sorting of the end products. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride

As a Senior Application Scientist, my goal is to provide you with more than just a list of safety rules. To truly mitigate risk in the laboratory, we must understand the causality behind chemical behaviors and design sel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my goal is to provide you with more than just a list of safety rules. To truly mitigate risk in the laboratory, we must understand the causality behind chemical behaviors and design self-validating workflows.

Below is the comprehensive operational and safety guide for handling 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride (CAS: 1269105-90-9)[1].

Chemical Profiling & Hazard Causality

Before selecting Personal Protective Equipment (PPE), we must analyze the molecule's structural liabilities.

  • The Aniline & Amine Moieties: This compound contains a primary aniline derivative (3-aminobenzyl) and a secondary amine. Organic amines are notorious for acting as skin sensitizers and dermal irritants (H315)[2].

  • The Dihydrochloride Salt: To make this organic building block stable and water-soluble, it is formulated as a dihydrochloride salt. Causality: When this crystalline powder contacts ambient moisture, sweat on the skin, or the mucosal fluids of the eyes and respiratory tract, it rapidly dissolves and liberates hydrochloric acid equivalents. This localized drop in pH causes severe eye irritation (H319) and respiratory tract irritation (H335)[2].

Quantitative Operational Parameters & PPE Matrix

To neutralize the specific risks posed by this compound, your PPE and engineering controls must meet strict quantitative thresholds.

Operational ParameterTarget SpecificationScientific Rationale (Causality)
Fume Hood Face Velocity 80–120 fpmMaintains negative pressure to contain aerosolized dihydrochloride dust without creating turbulent vortices that could blow powder back at the user[3].
Hand Protection Nitrile, 0.11 mm thicknessNitrile provides a robust barrier against aqueous acidic salts and organic amines. Latex is porous to organic moieties and must be avoided[4].
Eye Protection ANSI Z87.1 Chemical GogglesThe acidic salt is highly damaging to the corneal epithelium. Goggles (unlike safety glasses) form a seal to prevent the ingress of airborne crystalline dust[4].
Decontamination Solvent 70% Ethanol / 30% WaterThe water fraction rapidly solubilizes the dihydrochloride salt, while the ethanol fraction lowers surface tension and ensures rapid evaporation.

Self-Validating Operational Workflow

Every step in chemical handling must include a built-in verification mechanism to ensure the system is functioning as intended.

Phase 1: Pre-Operational Setup

  • Fume Hood Verification: Turn on the fume hood and check the digital monitor.

    • Self-Validating Check: Do not rely solely on digital readouts. Tape a small, 2-inch strip of a Kimwipe to the bottom of the sash. If the tissue pulls steadily inward, you have visually validated active negative pressure[3].

  • PPE Integrity Check: Don your fully buttoned lab coat and chemical splash goggles.

    • Self-Validating Check: Before donning your nitrile gloves, trap a small amount of air in the glove and roll the cuff tightly to inflate the fingers. Inspect for micro-punctures. If the glove holds pressure, it is safe to wear[4].

Phase 2: Weighing & Dissolution

  • Anti-Static Weighing: Place an anti-static weighing boat on the analytical balance inside the fume hood.

    • Causality: Standard plastic boats carry static charges that repel fine dihydrochloride powders, causing them to aerosolize. Anti-static boats keep the powder grounded.

  • Transfer: Use a micro-spatula to transfer the required mass. Immediately recap the source bottle to prevent ambient humidity from degrading the hygroscopic salt.

  • Dissolution & pH Monitoring: Transfer the powder to your target solvent.

    • Self-Validating Check: Because it is a dihydrochloride salt, dissolving it in unbuffered water will significantly lower the pH. Use a calibrated pH meter to monitor the solution. If your downstream biological assay requires physiological conditions, titrate the solution dropwise with a mild base (e.g., 0.1 M NaOH) until a neutral pH is achieved.

Phase 3: Post-Operational Decontamination

  • Surface Neutralization: Wipe down the balance pan and fume hood surface with a damp 70% ethanol wipe.

  • Doffing: Remove gloves inside-out to trap any residual chemical dust within the glove matrix. Wash hands immediately with soap and water.

Operational Safety Workflow Diagram

HandlingWorkflow Assess Hazard Assessment CAS: 1269105-90-9 (Irritant, Acidic Salt) PPE Don PPE & Validate (Nitrile, Goggles, Coat) Assess->PPE Hood Fume Hood Check (80-120 fpm) PPE->Hood Handle Chemical Handling (Anti-static Weighing) Hood->Handle Spill Spill Detected? Handle->Spill Contain Contain & Neutralize (Aqueous Wipe) Spill->Contain Yes Decon Decontamination (70% EtOH) Spill->Decon No Contain->Decon Dispose EPA 40 CFR 262 Waste Disposal Decon->Dispose

Operational workflow for handling 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride safely.

Spill Management & EPA-Compliant Disposal Plan

In the event of a spill, do not sweep dry powder . Dry sweeping aerosolizes the irritant. Instead, cover the powder with an absorbent pad dampened with water to solubilize the salt, then wipe it up.

Disposal Protocol: Waste generated from handling this compound must be managed strictly according to EPA 40 CFR 262 guidelines for hazardous waste generators[5].

  • Segregation: Place contaminated gloves, wipes, and empty vials into a designated, clearly labeled solid hazardous waste container. Liquid waste must be collected in compatible chemical waste jugs.

  • Container Integrity: Ensure all waste containers are kept closed unless waste is actively being added. Self-Validating Check: Perform weekly visual inspections of the waste containers to ensure there is no bulging, corrosion, or leakage[5].

  • Manifesting: When offering the waste for offsite treatment or disposal, ensure a proper EPA Manifest (Form 8700-22) is prepared and tracked via the EPA's e-Manifest system[5].

References[1] Sigma-Aldrich. "Methyl ethanol | Sigma-Aldrich". Available at:https://sigmaaldrich.com[2] BLD Pharm. "7221-40-1|N-Benzyl-2-hydroxy-N,N-dimethylethanaminium chloride". Available at:https://bldpharm.com[3] TSI. "Essential Standards for QC Lab Management". Available at: https://tsi.com[5] eCFR. "40 CFR 262.20 -- General requirements". Available at: https://ecfr.gov[4] National Institutes of Health (NIH) / National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory". Available at: https://nih.gov

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride
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